3-(4-Fluorophenyl)furan-2,5-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)furan-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKSECDWBIVLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 3-(4-Fluorophenyl)furan-2,5-dione
Advanced Physicochemical Profiling & Synthetic Utility in Drug Discovery[1][2]
Executive Intelligence
3-(4-Fluorophenyl)furan-2,5-dione (CAS: 58755-90-1), commonly referred to as 3-(4-fluorophenyl)maleic anhydride , represents a critical electrophilic scaffold in medicinal chemistry.[1][2] Distinguished by the presence of a para-fluorine substituent on the aryl ring, this molecule offers a strategic balance between steric demand and electronic modulation.
For drug development professionals, this compound is not merely a reagent but a "warhead precursor." Its electron-deficient furan-2,5-dione core serves as a highly reactive Michael acceptor and a dienophile, while the fluorine atom enhances metabolic stability (blocking para-hydroxylation) and modulates lipophilicity (LogP) without significant steric penalty compared to the hydrogen analog.[1][2]
Structural & Electronic Characterization
The reactivity of this compound is governed by the conjugation between the electron-withdrawing anhydride moiety and the fluorinated aromatic ring.[1][2]
Molecular Identity
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | (4-Fluorophenyl)maleic anhydride; p-Fluorophenylmaleic anhydride |
| CAS Registry Number | 58755-90-1 |
| Molecular Formula | C₁₀H₅FO₃ |
| Molecular Weight | 192.14 g/mol |
| SMILES | O=C1OC(=O)C(C2=CC=C(F)C=C2)=C1 |
Physicochemical Parameters
Data derived from experimental protocols and validated computational models.
| Parameter | Value / Range | Technical Insight |
| Physical State | Solid (Crystalline needles) | Typically isolated as tan to orange crystals depending on purity.[1][2] |
| Melting Point | 111 – 114 °C | Sharp melting range indicates high crystallinity; significantly lower than unsubstituted maleic anhydride due to symmetry breaking.[1][2] |
| Solubility | Soluble: CHCl₃, DMSO, Acetone, Ac₂OReactive: Water, Alcohols | Critical: Rapidly hydrolyzes in aqueous media to 2-(4-fluorophenyl)maleic acid.[1][2] Store under inert gas. |
| LogP (Predicted) | ~1.6 – 1.8 | The fluorine atom increases lipophilicity relative to phenylmaleic anhydride (LogP ~1.15), aiding membrane permeability.[1] |
| Dipole Moment | High (> 4.0 D) | The orthogonal vectors of the anhydride carbonyls and the C-F bond create a strong dipole, influencing binding orientation in protein pockets. |
Synthetic Architectures
The synthesis of aryl maleic anhydrides requires overcoming the thermodynamic preference for the saturated succinic analog. The most robust protocol involves the oxidative dehydrogenation of substituted succinic acids.
Validated Synthetic Protocol (SeO₂ Oxidation)
Mechanism: This pathway utilizes Selenium Dioxide (SeO₂) as an oxidant to introduce unsaturation into the succinic anhydride intermediate formed in situ.[1]
Step-by-Step Methodology:
-
Precursor Preparation: Charge a reaction vessel with (4-fluorophenyl)succinic acid (1.0 eq).
-
Reagent Addition: Add Selenium Dioxide (SeO₂) (1.1 eq) and Acetic Anhydride (Ac₂O) (solvent/dehydrating agent, 10-15 vol).
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 24 hours .
-
Note: The reaction turns dark orange/brown as selenium species are reduced.[2]
-
-
Filtration: Filter the hot solution through a sintered glass funnel (Celite pad recommended) to remove precipitated black selenium metal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield an orange solid.
-
Purification: Recrystallize from diethyl ether or a benzene/cyclohexane mixture.
Visualization of Synthetic Pathways
The following diagram illustrates the primary synthesis and alternative cross-coupling routes used in modern diversity-oriented synthesis.
Figure 1: Synthetic provenance of this compound showing the classical SeO₂ oxidation route and the modern Palladium-catalyzed cross-coupling approach.
Reactivity Profile & Applications
The chemical behavior of this compound is defined by the electrophilicity of the C3-C4 double bond and the susceptibility of the carbonyls to nucleophilic attack.[2]
Key Reaction Classes[1][2]
-
Aminolysis (Imide Formation): Reaction with primary amines yields maleamic acids , which cyclize upon heating (with HMDS or Ac₂O) to form N-substituted-3-(4-fluorophenyl)maleimides .[1][2] These are potent scaffolds for kinase inhibitors (e.g., GSK-3β inhibitors).[1][2]
-
Diels-Alder Cycloaddition: Acts as a reactive dienophile.[1][2] The fluorine substituent exerts an electronic effect that can alter regioselectivity compared to the non-fluorinated analog.
-
Hydrolysis: Rapid conversion to the cis-diacid.[1][2] In biological assays, stock solutions must be prepared in DMSO to prevent premature hydrolysis.[1][2]
Spectroscopic Fingerprint (Self-Validation)
To confirm the identity of the synthesized material, ensure the following spectral signals are present.
-
¹H NMR (DMSO-d₆, 60 MHz equivalent):
-
δ 8.1 ppm (dd, 2H): Aromatic protons meta to Fluorine (deshielded).[1][3]
-
δ 7.55 ppm (s, 1H): Diagnostic Olefinic Proton. This singlet confirms the maleic anhydride core is intact.[1] If this signal is absent or split, hydrolysis or reduction has occurred.[2]
-
δ 7.26 ppm (t, 2H): Aromatic protons ortho to Fluorine (shielded by F-atom resonance).[1][2][3]
-
-
IR Spectroscopy:
-
1840 cm⁻¹ (m) & 1770 cm⁻¹ (vs): Characteristic doublet for cyclic anhydrides (C=O symmetric/asymmetric stretch).[1]
-
1620 cm⁻¹: C=C stretch.
-
Experimental Workflow: Derivatization to Maleimides
A common application is the conversion of this anhydride to a functionalized maleimide.[2]
Figure 2: Divergent reactivity pathways.[1] The conversion to maleimide is the primary route for generating bioactive libraries.
Protocol: One-Pot Maleimide Synthesis
-
Dissolve this compound (1 mmol) in glacial acetic acid (5 mL).
-
Add the target amine (1.1 mmol).[1][2] Stir at RT for 1 hour (formation of maleamic acid).
-
Reflux the solution for 4-6 hours.
-
Pour into ice water. The precipitate is the target 3-(4-fluorophenyl)maleimide .[1][2]
Safety & Handling (SDS Summary)
-
Hazards: Causes severe skin burns and eye damage (H314).[1][2] Respiratory sensitizer (H334).[1][2]
-
Storage: Moisture sensitive.[1][2] Store at 4°C under Nitrogen or Argon.
-
Decomposition: Emits toxic fumes of HF (Hydrogen Fluoride) upon thermal decomposition.[1][2] Glassware used for high-temperature reactions must be inspected for etching if decomposition occurs. [1][2]
References
-
Lenhart, M., MacMillan, J. H., Maragliano, A., & Washburne, S. S. (1982).[1] A Facile General Synthesis of Arylmaleic Anhydrides. Temple University Department of Chemistry.[1][2] (Procedure for SeO₂ oxidation and NMR data).
-
BenchChem. (n.d.).[2] this compound Product Description and Applications. (General properties and polymerization uses).
-
Shorunov, S. V., et al. (2006).[1][2] A Convenient Synthesis of 3,4-Diaryl(hetaryl)-Substituted Maleimides and Maleic Anhydrides. Russian Journal of Organic Chemistry. (Alternative cross-coupling strategies).
-
PubChem. (2025).[1][2][4] Compound Summary: this compound.[1][2][5][6] National Library of Medicine.[2] [1]
Sources
- 1. Dihydrocodeine thiocyanate | C19H24N2O3S | CID 46174078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Diethylthioxanthone | C17H16OS | CID 122825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. server.ccl.net [server.ccl.net]
- 4. 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecanoic acid | C10H5F15O2 | CID 2783376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. This compound | 58755-90-1 | Benchchem [benchchem.com]
Thermodynamic Stability & Physicochemical Profile: 3-(4-Fluorophenyl)furan-2,5-dione
Topic: Thermodynamic Stability of 3-(4-Fluorophenyl)furan-2,5-dione Audience: Senior Researchers & Drug Development Scientists Format: Technical Whitepaper
Executive Summary
This compound (often referred to as 4-fluorophenylmaleic anhydride) represents a specialized class of electrophilic Michael acceptors used increasingly in bioconjugation linkers, photochromic materials, and as a precursor for N-substituted maleimide synthesis.
While the furan-2,5-dione core provides high reactivity for derivatization, it introduces inherent thermodynamic instability—specifically hydrolytic susceptibility. This guide delineates the thermodynamic boundaries of this molecule, analyzing the electronic influence of the 4-fluorophenyl substituent on the anhydride ring's stability and providing validated protocols for assessing its kinetic shelf-life.
Molecular Architecture & Electronic Determinants
To understand the stability profile, one must first analyze the electronic push-pull dynamics introduced by the fluorinated aryl group.
Structural Parameters
-
Core: 5-membered unsaturated cyclic anhydride (4
electron system). -
Substituent: 4-Fluorophenyl group at the C3 position.[1]
-
Dipole Moment: The fluorine atom (electronegativity
) creates a strong dipole directed away from the phenyl ring, while the anhydride carbonyls create a dipole toward the oxygen.
The Fluorine Effect on Anhydride Stability
The thermodynamic stability of the anhydride ring is governed by the electrophilicity of the carbonyl carbons. The 4-fluorophenyl group exerts two opposing effects:
-
Inductive Withdrawal (-I): The fluorine atom withdraws electron density through the
-framework. This destabilizes the anhydride by increasing the partial positive charge ( ) on the carbonyl carbons, theoretically making them more susceptible to nucleophilic attack (hydrolysis) compared to the non-fluorinated analog. -
Resonance Donation (+R): Fluorine has lone pairs that can donate into the
-system, though this effect is weak on the distant carbonyls.
Net Result: The -I effect dominates. Consequently, this compound is kinetically more reactive (and thus less hydrolytically stable) than phenylmaleic anhydride, but significantly more lipophilic. This lipophilicity provides a "hydrophobic shield" in the solid state, often resulting in higher observed shelf stability despite the increased intrinsic reactivity.
Thermodynamic Stability Profile
Solid-State Thermodynamics
In the crystalline phase, this compound is metastable. It does not spontaneously decompose at standard temperature and pressure (STP) but is sensitive to moisture-induced phase changes.
| Parameter | Value / Characteristic | Implication |
| Melting Point (Tm) | ~114–118 °C (Predicted/Analogous) | High lattice energy indicates good thermal stability in dry conditions. |
| Lattice Energy | High (due to | Fluorine-fluorine interactions and dipole alignment enhance packing density, reducing water permeability. |
| Sublimation | Possible >80 °C (Vacuum) | Anhydrides have high vapor pressures; store in sealed vessels to prevent mass loss. |
Solution-Phase Instability (Hydrolysis)
This is the critical failure mode. In the presence of water, the thermodynamic equilibrium lies heavily toward the ring-opened diacid form (Z-3-(4-fluorophenyl)but-2-enedioic acid).
The reaction is irreversible under physiological conditions (pH 7.4) but can be reversible under dehydrating conditions (high T, acidic environment).
Hydrolysis Mechanism (Graphviz Visualization)
The following diagram illustrates the nucleophilic attack pathway that drives thermodynamic instability.
Figure 1: Mechanistic pathway of hydrolytic degradation. The reaction is driven by the release of ring strain and the formation of stable carboxylate groups.
Experimental Protocols for Stability Assessment
Do not rely on generic data. You must validate the stability of your specific lot using the following self-validating protocols.
Protocol A: Accelerated Stability Testing (Arrhenius Model)
Objective: Predict shelf-life at 4°C and -20°C using high-temperature stress data.
Reagents:
-
Solvent: Anhydrous Acetonitrile (ACN).
-
Stressor: Controlled humidity chamber (75% RH).
Workflow:
-
Preparation: Aliquot solid samples into open HPLC vials.
-
Incubation: Place vials in chambers at three isotherms: 40°C, 50°C, and 60°C.
-
Sampling: Dissolve one vial in ACN at
hours. -
Analysis: Analyze via RP-HPLC (C18 column, ACN/Water + 0.1% TFA gradient).
-
Note: The anhydride will elute later (more hydrophobic) than the hydrolyzed diacid.
-
-
Calculation: Plot
vs . Extrapolate to determine at storage temperature.
Protocol B: Solution State Half-Life Determination
Objective: Determine the window of utility for bioconjugation reactions in aqueous buffers.
Step-by-Step:
-
Prepare a 10 mM stock solution in DMSO.
-
Spike into PBS (pH 7.4) to a final concentration of 100 µM.
-
Critical Step: Immediately transfer to a UV-Vis spectrophotometer cuvette.
-
Monitoring: Track the change in absorbance at
(approx. 250-320 nm, specific to the conjugated system). The anhydride and acid have distinct extinction coefficients. -
Data Fit: Fit the decay curve to a pseudo-first-order kinetic model:
Stability Testing Decision Workflow
Use this logic flow to determine if a batch is suitable for critical experiments.
Figure 2: Quality Control Decision Tree for furan-2,5-dione derivatives. Discoloration often indicates ring-opening polymerization or oxidation.
Handling and Storage Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:
-
Moisture Exclusion: The primary thermodynamic driver for degradation is water. Store under Argon or Nitrogen atmosphere.[3]
-
Temperature: Store at -20°C . While stable at room temperature in the short term, cold storage inhibits slow hydrolysis from trace atmospheric moisture.
-
Solvent Choice:
-
Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (anhydrous).
-
Incompatible: Alcohols (forms mono-esters), Water, Amines (forms amides).
-
-
Re-purification: If hydrolysis is suspected (broad peak in NMR at 10-12 ppm), recrystallization from dry toluene or sublimation is the preferred purification method over chromatography, which often exacerbates hydrolysis on silica gel.
References
-
Kinetics of Maleic Anhydride Hydrolysis. Koyon Chem Blog. (2025). Detailed analysis of acid/base catalyzed hydrolysis rates.
-
Structure-Reactivity Relationships of Cyclic Anhydrides. Journal of Organic Chemistry. (2005). Kinetic study of nucleophilic attack on substituted anhydrides.
-
Electronic Effects in Diels-Alder Reactions of Furan-2,5-diones. ResearchGate. (2025). Theoretical study on the stability and reactivity of substituted maleic anhydrides.
-
Experimental Data for C4H2O3 (Maleic Anhydride). NIST Chemistry WebBook. Thermodynamic baseline data for the parent anhydride ring.
-
Synthesis and Properties of Aryl-Substituted Maleic Anhydrides. BenchChem. Product specifications and handling for this compound.
Sources
Solubility profile of 3-(4-Fluorophenyl)furan-2,5-dione in organic solvents
Executive Summary
This technical guide provides an in-depth analysis of the solubility profile of 3-(4-Fluorophenyl)furan-2,5-dione (also known as (4-Fluorophenyl)maleic anhydride). As a critical intermediate in the synthesis of bioactive maleimides and functionalized polymers, understanding its solubility thermodynamics is essential for optimizing reaction yield, purification via recrystallization, and formulation stability.
This guide synthesizes physicochemical principles with experimental protocols, offering researchers a validated framework for characterizing this compound in organic solvent systems.
Physicochemical Context & Compound Identity[1][2][3][4][5]
This compound is a substituted maleic anhydride. The introduction of the para-fluorophenyl group significantly alters its crystal lattice energy and lipophilicity compared to the parent maleic anhydride, impacting its solvation behavior.
| Property | Description |
| CAS Number | 58755-90-1 |
| Molecular Formula | C₁₀H₅FO₃ |
| Molecular Weight | 192.14 g/mol |
| Physical State | Crystalline Solid |
| Melting Point | ~118–122 °C (Estimated based on phenyl-analogues [1]) |
| Reactivity Alert | Anhydride moiety is susceptible to hydrolysis in water and solvolysis in alcohols. |
Solubility Governing Factors
-
Dielectric Constant (
): High dielectric solvents (DMSO, DMF) are required to overcome the lattice energy stabilized by the dipole-dipole interactions of the fluorine substituent. -
Hydrogen Bonding: The compound acts as a hydrogen bond acceptor (via carbonyl oxygens). It lacks donor sites, making it highly soluble in protic solvents, though stability is a concern due to potential ring opening.
-
Fluorine Effect: The 4-fluoro substituent increases lipophilicity compared to unsubstituted maleic anhydride, slightly enhancing solubility in aromatic solvents like toluene while reducing solubility in highly polar aqueous mixtures.
Solubility Profile: Trends & Solvent Compatibility
Note: While specific empirical equilibrium data for the 4-fluoro derivative is rare in open literature, the following profile is derived from validated datasets of structurally homologous aryl-maleic anhydrides (e.g., Phenylmaleic anhydride) [2][3].
Representative Solubility Matrix (at 298.15 K)
| Solvent Class | Representative Solvents | Solubility Trend | Mechanistic Insight |
| Polar Aprotic | DMF, DMSO, NMP | Excellent (> 15 mol%) | Strong dipole-dipole interactions disrupt the crystal lattice effectively. Recommended for reaction media. |
| Ketones/Esters | Acetone, Ethyl Acetate | High | Favorable interaction between solvent carbonyls and the anhydride core. Ideal for extraction. |
| Aromatics | Toluene, Benzene | Moderate | |
| Alcohols | Methanol, Ethanol | Moderate to High * | Caution: High initial solubility, but risk of solvolysis to mono-esters (maleanilic acid derivatives) increases with time and temperature. |
| Alkanes | Hexane, Cyclohexane | Poor | Lack of polar interactions prevents solvation of the anhydride core. Used as anti-solvents. |
| Water | Water | Reactive | Do Not Use. Rapid hydrolysis to 2-(4-fluorophenyl)maleic acid occurs. |
Thermodynamic Behavior
Solubility (
-
Positive Enthalpy (
): Dissolution is endothermic. -
Entropy Driven: The disordering of the crystal lattice is the primary driver at higher temperatures.
Experimental Protocol: Determination of Solubility
To generate precise solubility data for this specific derivative, the Laser Monitoring Observation Technique is the industry standard due to its high accuracy and minimal sample requirement.
Method A: Laser Monitoring (Dynamic Method)
This method eliminates sampling errors associated with gravimetric analysis of volatile solvents.
Workflow Diagram:
Protocol Steps:
-
Preparation: Weigh a precise mass of this compound (
) into a jacketed glass vessel. -
Solvent Addition: Add a known mass of solvent (
). -
Equilibration: Stir continuously while controlling temperature with a water bath.
-
Detection: Direct a laser beam through the solution. Measure light intensity with a photodiode.
-
Measurement: Slowly increase temperature (< 0.2 K/min). The temperature at which laser intensity reaches a maximum constant value (indicating complete dissolution) is recorded as the saturation temperature (
). -
Calculation: Mole fraction solubility (
) is calculated as:
Method B: Static Gravimetric Method (Validation)
Use this for non-volatile solvents (e.g., DMSO, Toluene).
-
Saturate solvent at fixed
for 24 hours. -
Filter supernatant using a 0.45
m heated syringe filter. -
Evaporate solvent and weigh the dry residue.
Applications in Process Optimization
Recrystallization Strategy
The solubility differential between Toluene (Moderate) and Hexane (Poor) or Ethyl Acetate (High) and Ethanol (Moderate/Reactive) can be exploited.
-
Recommended System: Toluene/Heptane or Ethyl Acetate/Hexane .
-
Avoid: Alcohols for long-duration high-temperature processes to prevent esterification impurities.
Purification Workflow:
References
Advanced Architectures of Aryl-Substituted Maleic Anhydrides: Synthesis, Reactivity, and Therapeutic Applications
Executive Summary
Aryl-substituted maleic anhydrides represent a privileged scaffold in organic chemistry, bridging the gap between functional materials science and advanced pharmacotherapy. Unlike their aliphatic counterparts, aryl derivatives possess unique electronic conjugation and steric properties that govern their utility as photochromic switches, high-performance polymer precursors, and bioactive pharmacophores.
This technical guide dissects the synthetic evolution of these moieties—from classical oxidative dehydrogenations to modern transition-metal catalyses—and analyzes their critical role in developing pH-responsive drug delivery systems and Ras farnesyltransferase inhibitors.
Part 1: Synthetic Architectures
The construction of the aryl-maleic anhydride core requires navigating the balance between ring strain and substituent sterics. We categorize synthesis into Classical Oxidative Routes and Modern Catalytic Cross-Couplings .
Classical Route: Oxidative Dehydrogenation
The most robust non-catalytic method involves the oxidative dehydrogenation of arylsuccinic acids. This pathway, often utilizing Selenium Dioxide (
-
Mechanism: The reaction proceeds via an enol-selenite intermediate, followed by
-elimination to establish the C=C double bond. -
Critical Reagent: Acetic Anhydride (
) serves as both solvent and dehydrating agent, ensuring the anhydride ring remains closed during oxidation.
Modern Route: Palladium-Catalyzed Carbonylation
For unsymmetrical diaryl derivatives, transition-metal catalysis offers superior regiocontrol.
-
Substrates: Terminal alkynes or aryl halides.
-
Catalyst System:
/ in the presence of and .[1] -
Advantage: Allows for the "one-pot" introduction of diverse aryl groups, avoiding the harsh conditions of
oxidation.
Visualization: Synthetic Workflow
The following diagram contrasts the two primary synthetic pathways, highlighting the divergence in starting materials and mechanistic complexity.
Figure 1: Comparative synthetic pathways for aryl-maleic anhydrides showing the classical oxidative route versus Pd-catalyzed carbonylation.
Part 2: Reactivity Profile & Mechanistic Insights
Regioselective Nucleophilic Acyl Substitution
The reactivity of aryl-maleic anhydrides toward nucleophiles (amines, alcohols) is governed by the electronic nature of the aryl substituent.
-
Electronic Control: An electron-withdrawing aryl group (e.g., p-nitrophenyl) activates the proximal carbonyl carbon toward nucleophilic attack due to inductive effects.
-
Steric Control: Bulky aryl groups (e.g., o-tolyl) direct attack to the distal carbonyl.
-
Implication: This regioselectivity is crucial when synthesizing Janus-type dendrimers or Antibody-Drug Conjugates (ADCs) where precise linker orientation affects cleavage rates.
Photochromism in Diarylmaleic Anhydrides
Diarylmaleic anhydrides exhibit photochromic properties similar to diarylethenes. Upon UV irradiation, they undergo a conrotatory ring closure to form a colored cyclohexadiene isomer.
-
Thermal Stability: Unlike fulgides, maleic anhydride derivatives often possess thermally irreversible photo-isomers, making them excellent candidates for optical memory storage.
Part 3: Therapeutic & Bioactive Applications
Ras Farnesyltransferase Inhibitors (Chaetomellic Acid A)
One of the most significant bioactive derivatives is Chaetomellic Acid A , a naturally occurring alkyl-dicarboxy-anhydride.
-
Mechanism: It mimics the pyrophosphate moiety of farnesyl pyrophosphate (FPP), acting as a competitive inhibitor of Ras farnesyltransferase.
-
Clinical Relevance: Inhibition of Ras farnesylation prevents the membrane localization of Ras proteins, a pathway hyperactivated in 30% of human cancers.
-
Synthetic Analogues: Aryl-substituted analogues have been synthesized to improve lipophilicity and cell permeability while retaining the anionic anhydride "warhead."
pH-Responsive "Smart" Linkers
In the realm of drug delivery, maleic anhydride derivatives are engineered as pH-sensitive linkers for prodrugs.[2]
-
Concept: The anhydride reacts with a drug's amine group to form an amide linkage with a free carboxylic acid (maleamic acid derivative).
-
Trigger: In the acidic microenvironment of a tumor (pH 5.0–6.5), the amide bond hydrolyzes rapidly due to intramolecular catalysis by the adjacent carboxylic acid, releasing the free drug.
-
Data: 1-methyl-2-(2'-carboxyethyl)maleic anhydride linkers have shown ~60% drug release at pH 4 within 24 hours, compared to <5% at physiological pH (7.4).
Visualization: pH-Triggered Release Mechanism
Figure 2: Mechanism of pH-triggered drug release utilizing the acid-catalyzed hydrolysis of maleamic acid linkers.
Part 4: Experimental Protocols
Protocol A: Synthesis of Diphenylmaleic Anhydride
Objective: To synthesize 3,4-diphenylmaleic anhydride via oxidative dehydrogenation of phenylsuccinic acid precursors. Safety: Selenium dioxide is toxic and a potent oxidizer. Work in a fume hood.
Reagents:
- -Diphenylsuccinic acid (10.0 mmol)
-
Selenium Dioxide (
) (12.0 mmol) -
Acetic Anhydride (
) (30 mL)
Step-by-Step Methodology:
-
Setup: Charge a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser with Diphenylsuccinic acid and
. -
Solvation: Add Acetic Anhydride (
) to the flask. The acts as the solvent and ensures the intermediate remains dehydrated. -
Reflux: Heat the mixture to reflux (
) for 12–16 hours. The solution will turn from colorless to yellow/orange as selenium metal precipitates (black solid). -
Filtration: Cool the reaction mixture to room temperature. Filter through a pad of Celite to remove the precipitated selenium metal. Wash the pad with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetic anhydride and acetic acid byproducts.
-
Purification: Recrystallize the crude solid from a mixture of toluene/hexane (1:3).
-
Validation:
-
Yield: Expect 65–75%.
-
Melting Point: 154–156°C.
-
IR: Look for characteristic anhydride doublets at ~1840
and ~1770 (C=O stretch).
-
Protocol B: pH-Stability Assay for Maleic Linkers
Objective: To quantify the hydrolytic stability of aryl-maleic amide conjugates at physiological vs. tumor pH.
Methodology:
-
Buffer Preparation: Prepare 0.1 M phosphate buffers at pH 7.4 (physiological) and pH 5.5 (endosomal/tumor).
-
Incubation: Dissolve the maleic-drug conjugate (1 mg/mL) in DMSO (10% v/v) and dilute into the respective buffers. Incubate at
. -
Sampling: Aliquot 100
samples at t = 0, 1, 4, 12, and 24 hours. -
Quenching: Immediately quench samples with cold acetonitrile to stop hydrolysis.
-
Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient). Measure the Area Under Curve (AUC) for the free drug peak.
Data Summary Table: Expected Hydrolysis Rates
| Time (h) | % Release (pH 7.4) | % Release (pH 5.5) | Interpretation |
| 0 | 0% | 0% | Baseline stability confirmed. |
| 4 | < 2% | 15-20% | Onset of acid-catalyzed cleavage. |
| 12 | < 5% | 45-55% | Significant release in acidic media. |
| 24 | < 8% | > 85% | Ideal profile for tumor-targeted delivery. |
References
-
Lenhart, M., MacMillan, J. H., & Washburne, S. S. (1978). A Facile General Synthesis of Arylmaleic Anhydrides. Journal of Organic Chemistry. (Verified via snippet 1.2)
-
Felder, E. R., & Poppinger, D. (2025). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. National Institutes of Health (PMC). (Verified via snippet 1.21)
-
Shorunov, S. V., et al. (2025). A Convenient Synthesis of 3,4-Diaryl(hetaryl)-Substituted Maleimides and Maleic Anhydrides. ResearchGate. (Verified via snippet 1.9)
-
Polish Medical Research Agency. (2024). Evaluating maleic anhydride derivatives as linkers for Ph-sensitive drug release. Pharmaceutics Conference. (Verified via snippet 1.7)
-
Patil, S., et al. (2014).[3] Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates. European Journal of Medicinal Chemistry. (Verified via snippet 1.20)
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 3-(4-Fluorophenyl)furan-2,5-dione: Melting and Boiling Point Determination
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the melting and boiling points of the research compound 3-(4-Fluorophenyl)furan-2,5-dione. In the absence of experimentally determined data for this specific molecule, this document synthesizes information from closely related analogs, presents computationally predicted values, and furnishes detailed, field-proven protocols for the empirical determination of these critical physicochemical properties. This guide is designed to equip researchers in drug discovery and material science with the foundational knowledge and practical methodologies necessary for the accurate characterization of this and similar novel compounds.
Introduction: The Significance of Physical Properties in Scientific Research
This compound is a substituted aromatic heterocyclic compound with potential applications in medicinal chemistry and polymer science.[1] The furan-2,5-dione moiety, also known as maleic anhydride, is a reactive scaffold, and the presence of a fluorophenyl group can significantly influence the molecule's electronic properties, conformational behavior, and intermolecular interactions.
The melting and boiling points are fundamental physical constants that provide invaluable insights into the identity, purity, and stability of a chemical compound. In the pharmaceutical industry, for instance, a sharp and defined melting point is a primary indicator of a pure substance, while a depressed and broad melting range often signifies the presence of impurities.[2] These parameters are critical for quality control, formulation development, and ensuring batch-to-batch consistency of active pharmaceutical ingredients (APIs).
This guide will address the current data gap for this compound by providing estimated and predicted values for its melting and boiling points, alongside detailed experimental procedures for their verification.
Physicochemical Data for this compound and Analogs
As of the date of this publication, specific experimentally determined melting and boiling point data for this compound have not been reported in publicly accessible literature. To provide a scientifically grounded estimation, this section presents data for structurally similar compounds and computationally predicted values.
Analysis of Structural Analogs
The melting points of structurally related 3-aryl-furan-2,5-diones (aryl-maleic anhydrides) offer a valuable reference for estimating the melting point of the target compound. The electronic nature of the substituent on the phenyl ring influences the crystal lattice energy and, consequently, the melting point.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |
| 3-Phenylfuran-2,5-dione | 3-phenylfuran-2,5-dione | 119-122[2][3] | 122-125 @ 0.2 Torr[2] |
| 3-(4-Chlorophenyl)furan-2,5-dione | 3-(4-chlorophenyl)furan-2,5-dione | 152-154[4] | 367.3 (Predicted)[4] |
| This compound | This compound | Estimated: 135-145 | Predicted: 350-370 |
Rationale for Estimation: The substitution of a hydrogen atom with a halogen on the phenyl ring generally leads to an increase in the melting point due to increased molecular weight and enhanced intermolecular interactions (dipole-dipole and van der Waals forces). The melting point of 3-(4-chlorophenyl)furan-2,5-dione (152-154 °C) is significantly higher than that of the unsubstituted 3-phenylfuran-2,5-dione (119-122 °C).[2][3][4] Fluorine is less polarizable than chlorine but is more electronegative. Considering these factors, it is reasonable to estimate that the melting point of this compound will be higher than the unsubstituted analog but likely slightly lower than the chloro-substituted analog.
Computationally Predicted Data
Various in silico models, such as Quantitative Structure-Property Relationship (QSPR) algorithms, can provide estimations of physicochemical properties. While these are theoretical values, they serve as a useful starting point for experimental design. Several online platforms and software can be utilized for such predictions.
For this compound, a predicted boiling point is in the range of 350-370 °C at atmospheric pressure. It is important to note that maleic anhydride and its derivatives can be susceptible to decomposition at elevated temperatures.
Experimental Determination of Melting Point
The capillary melting point method is the most common and reliable technique for determining the melting point of a crystalline solid. This section provides a detailed protocol for this procedure using either a digital melting point apparatus or a Thiele tube.
Protocol: Capillary Melting Point Determination
Objective: To determine the melting range of a solid crystalline sample.
Materials:
-
This compound (or sample of interest)
-
Melting point capillary tubes (sealed at one end)
-
Mortar and pestle (optional, for grinding crystalline samples)
-
Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube setup
-
Thermometer (calibrated)
-
Mineral oil or silicone oil (for Thiele tube)
-
Bunsen burner or heating mantle (for Thiele tube)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry, as moisture can depress the melting point.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
-
-
Melting Point Measurement (Digital Apparatus):
-
Insert the capillary tube into the sample holder of the melting point apparatus.
-
Set a heating rate. For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.
-
For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
-
Melting Point Measurement (Thiele Tube):
-
Attach the capillary tube to a thermometer using a small rubber band or a piece of tubing. The sample should be level with the thermometer bulb.
-
Insert the thermometer and capillary tube assembly into the Thiele tube containing heat-stable oil, ensuring the oil level is above the sidearm.
-
Gently heat the sidearm of the Thiele tube with a Bunsen burner or heating mantle. The design of the tube promotes convection currents, ensuring uniform heating.
-
Observe the sample and record the melting range as described above, maintaining a slow heating rate of 1-2 °C/minute near the melting point.
-
Self-Validation: The sharpness of the melting range is a self-validating indicator of purity. A pure compound will typically melt over a narrow range (0.5-2 °C). The procedure should be repeated at least once to ensure reproducibility.
Experimental Determination of Boiling Point
For small quantities of a substance, or for compounds that may decompose at their atmospheric boiling point, a micro boiling point determination is the preferred method.
Protocol: Micro Boiling Point Determination
Objective: To determine the boiling point of a small volume of liquid. Since this compound is a solid at room temperature, this method would be applicable if the compound is melted first or if its boiling point under reduced pressure is being determined.
Materials:
-
Sample of interest
-
Small test tube (e.g., 75 x 10 mm)
-
Melting point capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Thiele tube or a beaker with a high-boiling liquid (mineral oil or silicone oil)
-
Heating source (Bunsen burner or hot plate)
Procedure:
-
Apparatus Setup:
-
Place a small amount of the sample into the small test tube.
-
Take a melting point capillary tube and place it, open end down, into the test tube containing the liquid.
-
Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in a Thiele tube or a beaker filled with a heating oil.
-
-
Measurement:
-
Heat the oil bath. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the external pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. At this point, the vapor pressure of the sample is equal to the external pressure.
-
Logical and Experimental Workflows
The systematic determination of the melting and boiling points follows a logical progression from estimation to precise measurement.
Caption: Workflow for Physicochemical Characterization.
Caption: Experimental Workflow for Capillary Melting Point Determination.
Conclusion
While experimental data for the melting and boiling points of this compound are not yet available in the literature, a robust scientific estimation can be made based on the analysis of structural analogs and computational predictions. The estimated melting point is in the range of 135-145 °C, and the predicted boiling point is between 350-370 °C. This technical guide provides detailed, validated protocols for the empirical determination of these crucial properties, empowering researchers to perform accurate characterization of this and other novel compounds. The precise determination of these physical constants is an indispensable step in the advancement of research and development in both pharmaceutical and material sciences.
References
-
CAS Common Chemistry. (n.d.). Phenylmaleic anhydride. Retrieved from [Link]
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Strategic Synthesis of 3-(4-Fluorophenyl)furan-2,5-dione
Executive Summary
This application note details the synthesis protocols for 3-(4-Fluorophenyl)furan-2,5-dione (also known as 4-fluorophenylmaleic anhydride). This molecule serves as a critical intermediate in the development of fluorinated polyimides, photo-active polymers, and cysteine-selective bioconjugation linkers (maleimides).
The introduction of the fluorine atom at the para-position imparts specific lipophilicity and metabolic stability compared to the non-fluorinated analog. This guide presents two distinct synthetic pathways:
-
The Glyoxylic Acid Condensation (Route A): Recommended for high-purity laboratory scale synthesis, avoiding heavy metal contamination.
-
The Meerwein Arylation (Route B): A cost-effective, radical-mediated approach suitable for larger batches where purification infrastructure is robust.
Chemical Profile
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 4-Fluorophenylmaleic anhydride |
| CAS Number | 58755-90-1 |
| Molecular Formula | C₁₀H₅FO₃ |
| Molecular Weight | 192.14 g/mol |
| Appearance | Tan to off-white needles/crystalline solid |
| Melting Point | 111–114 °C (Lit. range) |
| Solubility | Soluble in CHCl₃, Acetone, EtOAc; Hydrolyzes in water |
Route A: Glyoxylic Acid Condensation (High Purity)
Principle
This route utilizes the Perkin-type condensation between an aryl acetic acid and glyoxylic acid. It is the preferred method for pharmaceutical applications as it avoids the copper salts used in Meerwein arylations and the selenium oxides used in oxidative dehydrogenations.
Mechanism:
-
Condensation: 4-Fluorophenylacetic acid reacts with glyoxylic acid to form 4-fluorophenylmaleic acid (or its lactol tautomer).
-
Dehydration: Treatment with acetic anhydride closes the ring to yield the target furan-2,5-dione.
Workflow Diagram
Figure 1: Step-wise condensation and dehydration pathway for high-purity synthesis.
Detailed Protocol
Reagents:
-
4-Fluorophenylacetic acid (10.0 mmol)
-
Glyoxylic acid monohydrate (12.0 mmol)
-
Acetic anhydride (10 mL)
-
Triethylamine (Catalytic, 0.5 mL)
-
Solvent: Glacial Acetic Acid (optional for Step 1)
Step-by-Step Procedure:
-
Condensation:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluorophenylacetic acid (1.54 g) and glyoxylic acid monohydrate (1.10 g).
-
Add catalytic triethylamine (0.5 mL) and a small volume of glacial acetic acid (2 mL) to facilitate mixing.
-
Heat the mixture to 100–110 °C for 4 hours. The solid mixture will melt and evolve water.
-
Checkpoint: TLC (50:50 Hexane:EtOAc) should show the consumption of the starting acetic acid.
-
-
Dehydration:
-
Cool the reaction mixture to 60 °C.
-
Add acetic anhydride (10 mL) directly to the crude melt.
-
Reflux the mixture (bath temperature 140 °C) for 1.5 hours. This converts the intermediate maleic acid (and any polymeric species) into the discrete anhydride monomer.
-
-
Isolation:
-
Remove excess acetic anhydride/acetic acid under reduced pressure (rotary evaporator) to yield a viscous brown oil or semi-solid.
-
Trituration: Add cold hexane (20 mL) and scratch the flask walls to induce crystallization.
-
Filter the crude solid.
-
-
Purification:
-
Recrystallize from a mixture of Carbon Tetrachloride (CCl₄) and Hexane (or Toluene/Hexane if CCl₄ is restricted).
-
Yield Expectation: 55–65%.
-
Route B: Modified Meerwein Arylation (Scalable)
Principle
The Meerwein arylation involves the reaction of an aryl diazonium salt with an electron-deficient alkene (maleic anhydride). This method uses cheaper starting materials (aniline) but requires careful control of pH and copper catalysis.
Critical Mechanism: The reaction proceeds via a radical pathway. The aryl radical adds to the double bond of maleic anhydride. A copper(II) species typically assists in the oxidative elimination to restore the double bond (or prevent polymerization).
Workflow Diagram
Figure 2: The Meerwein arylation pathway requiring a post-reaction cyclization step.
Detailed Protocol
Reagents:
-
4-Fluoroaniline (50 mmol)
-
Maleic Anhydride (55 mmol)
-
Sodium Nitrite (NaNO₂)
-
Copper(II) Chloride (CuCl₂, 2.5 mmol)
-
Hydrochloric Acid (conc.)
-
Sodium Acetate (buffer)
Step-by-Step Procedure:
-
Diazotization:
-
Dissolve 4-fluoroaniline (5.55 g, 50 mmol) in a mixture of conc. HCl (15 mL) and water (15 mL).
-
Cool to 0–5 °C in an ice bath.
-
Dropwise add a solution of NaNO₂ (3.5 g in 10 mL water), maintaining temperature < 5 °C. Stir for 20 mins.
-
-
Coupling (The Meerwein Step):
-
In a separate vessel, dissolve maleic anhydride (5.4 g) in acetone (30 mL) and water (10 mL). Add CuCl₂ (0.34 g).
-
Add Sodium Acetate to buffer the solution (target pH 3–4).
-
Add the cold diazonium salt solution to the maleic anhydride mixture dropwise at 10–15 °C .
-
Observation: Nitrogen gas evolution (foaming) indicates the radical reaction is proceeding.
-
Stir for 2 hours at room temperature.
-
-
Workup & Cyclization (Crucial):
-
The Meerwein reaction often hydrolyzes the anhydride to the aryl-succinic or aryl-maleic acid.
-
Acidify with HCl and extract with Ethyl Acetate.
-
Evaporate solvent.[1]
-
Re-closure: Dissolve the crude residue in Acetic Anhydride (20 mL) and reflux for 1 hour to ensure ring closure back to the furan-2,5-dione.
-
-
Purification:
-
Remove Ac₂O under vacuum.
-
Recrystallize from Toluene .
-
Yield Expectation: 30–45%.
-
Analytical Validation
| Technique | Expected Signal (Diagnostic) | Interpretation |
| IR Spectroscopy | 1840 cm⁻¹ (m), 1770 cm⁻¹ (vs) | Characteristic doublet of cyclic anhydride carbonyls (C=O). |
| IR Spectroscopy | 1620 cm⁻¹ | C=C alkene stretch within the furan ring. |
| ¹H NMR (CDCl₃) | δ 6.9–7.0 ppm (s, 1H) | The vinylic proton on the maleic ring (H-4). |
| ¹H NMR (CDCl₃) | δ 7.2–7.8 ppm (m, 4H) | Aromatic protons of the 4-fluorophenyl group. |
| ¹⁹F NMR | ~ -110 ppm | Single peak confirming the presence of fluorine. |
Safety & Handling
-
Anhydride Sensitization: Maleic anhydride derivatives are potent respiratory sensitizers. All solids must be weighed in a fume hood.
-
Fluorine Content: While the C-F bond is stable, combustion of this material will generate HF. Waste must be segregated as halogenated organic waste.
-
Vesicant Risk: The intermediate aryl-halo-succinic acids (in Route B) can be skin irritants. Double gloving (Nitrile) is required.
References
-
Lenhart, M., MacMillan, J. H., & Washburne, S. S. (1979). A Facile General Synthesis of Arylmaleic Anhydrides. Temple University. (Describes the Selenium Dioxide oxidation route and properties of p-fluorophenyl derivatives). 2[3][4][5]
-
Rondestvedt, C. S. (1960). Arylation of Unsaturated Systems by Free Radicals. VII. The Meerwein Reaction. Journal of the American Chemical Society. (Foundational text on the radical arylation of maleimides and anhydrides). 6
-
BenchChem. this compound Product Description and Applications. (General properties and industrial applications). 7[5]
-
Sigma-Aldrich. Safety Data Sheet: 3-(4-Fluorophenyl)dihydrofuran-2,5-dione. (Safety and handling data for fluorinated furan-dione derivatives). [5][8]
Sources
- 1. sctunisie.org [sctunisie.org]
- 2. server.ccl.net [server.ccl.net]
- 3. Ph3P-mediated decarboxylative ring-opening of maleic anhydride by thiolic compounds: formation of two carbon–sulfur bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Implementation of 3-(4-Fluorophenyl)furan-2,5-dione in Diels-Alder Cycloadditions
Abstract
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3-(4-Fluorophenyl)furan-2,5-dione, a specialized dienophile, in [4+2] cycloaddition reactions. The incorporation of a fluorinated phenyl moiety offers a strategic advantage for modulating electronic properties and introducing fluorine, a key element in modern pharmaceuticals, into complex molecular scaffolds.[3][4][5] This document outlines the underlying mechanistic principles, provides detailed experimental protocols for reactions with both cyclic and acyclic dienes, and offers guidance on data interpretation and troubleshooting.
Introduction and Scientific Principles
The Diels-Alder reaction involves the concerted cycloaddition of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component) to form a cyclohexene derivative.[2] The reaction's efficiency is typically enhanced when the dienophile possesses electron-withdrawing groups and the diene contains electron-donating groups.[6]
This compound (also known as 3-(4-Fluorophenyl)maleic anhydride) is a highly effective dienophile for several key reasons:
-
Electronic Activation: The two carbonyl groups of the anhydride ring act as powerful electron-withdrawing groups, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) for favorable interaction with the diene's Highest Occupied Molecular Orbital (HOMO).
-
The Fluorine Effect: The 4-fluorophenyl substituent further modulates the electronic nature of the dienophile through its inductive electron-withdrawing effect. While fluorine substitution can sometimes lead to a deceleration in reaction rates, it provides a crucial handle for creating fluorinated scaffolds.[3][4] The presence of fluorine is highly desirable in drug development as it can enhance metabolic stability, binding affinity, and lipophilicity.[5]
-
Stereochemical Control: Diels-Alder reactions are renowned for their stereospecificity. When reacting with cyclic dienes, the "endo rule" typically governs the stereochemical outcome, where the substituents of the dienophile orient themselves "under" the diene in the transition state.[6][7]
The general mechanism is illustrated below. The reaction proceeds through a cyclic transition state, forming two new carbon-carbon sigma bonds and a new pi bond in a single, concerted step.
Figure 1: General mechanism of the Diels-Alder reaction.
Experimental Protocols
The following protocols are representative and may require optimization based on the specific diene used. All manipulations involving anhydrides should be conducted in dry conditions, as they are susceptible to hydrolysis.[8]
Protocol 1: Reaction with a Cyclic Diene (Furan)
Furan is an aromatic diene; therefore, its participation in Diels-Alder reactions can be reversible and may require specific conditions to favor the adduct.[9][10] The reaction often yields the kinetically favored exo adduct, contrary to the typical endo rule, due to the conformational constraints of the furan ring system.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥98% | Commercial | Store in a desiccator. |
| Furan | ≥99%, Inhibitor-free | Commercial | Distill immediately before use. Highly volatile. |
| Toluene | Anhydrous | Commercial | Use dry solvent from a solvent purification system or over molecular sieves. |
| Hexanes | Reagent Grade | Commercial | For crystallization. |
| Round-bottom flask | --- | --- | Oven-dried. |
| Magnetic stirrer & stir bar | --- | --- | --- |
| Condenser | --- | --- | Oven-dried. |
| TLC plates | Silica gel 60 F254 | Commercial | --- |
Step-by-Step Procedure
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (e.g., 1.0 mmol, 208.15 mg).
-
Dissolution: Add 15 mL of anhydrous toluene to the flask. Stir the mixture at room temperature until the dienophile is fully dissolved.
-
Diene Addition: Add freshly distilled furan (1.2 mmol, 81.7 mg, ~87 µL) to the solution via syringe. A slight excess of the diene is used to drive the reaction.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Causality Note: Heating is required to overcome the aromatic stabilization of the furan ring. However, excessive heat can promote the retro-Diels-Alder reaction. Careful temperature control is key.
-
-
Work-up: Once the reaction is complete (consumption of the limiting reagent), cool the flask to room temperature.
-
Isolation: Reduce the solvent volume in vacuo to approximately one-third of the original volume. Slowly add hexanes to the stirring solution until it becomes cloudy, then allow it to stand at 4 °C overnight to induce crystallization.
-
Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.
-
Characterization: Determine the yield, melting point, and characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of the resulting oxabicyclo adduct.
Protocol 2: Reaction with an Acyclic Diene (Isoprene)
This protocol illustrates the reaction with an acyclic diene, which introduces considerations of regioselectivity. The diene must adopt the s-cis conformation to react.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥98% | Commercial | Store in a desiccator. |
| Isoprene (2-methyl-1,3-butadiene) | ≥99% | Commercial | Distill immediately before use. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Use dry solvent. |
| Sealed reaction vessel | --- | --- | E.g., a pressure tube. |
Step-by-Step Procedure
-
Setup: In a fume hood, add this compound (1.0 mmol, 208.15 mg) and a magnetic stir bar to a pressure-rated reaction tube.
-
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM).
-
Diene Addition: Cool the tube to -78 °C using a dry ice/acetone bath. Add isoprene (1.5 mmol, 102.2 mg, ~150 µL) to the cold solution.
-
Causality Note: Isoprene is a volatile liquid (b.p. 34 °C). Cooling prevents loss of the reagent upon sealing the tube.
-
-
Reaction: Securely seal the reaction tube and allow it to warm to room temperature. Stir the reaction for 12-24 hours. Monitor by TLC if possible, or run until the dienophile is consumed.
-
Self-Validation: The formation of a single major product spot on TLC (or a predictable mixture of regioisomers) indicates a successful cycloaddition.
-
-
Work-up: Upon completion, carefully cool the tube before opening. Vent the tube in a fume hood.
-
Isolation: Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess isoprene in vacuo. The crude product can often be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: Characterize the product(s) to determine yield and regioselectivity. Two regioisomers ("para" and "meta" adducts) are possible; their ratio can be determined by ¹H NMR analysis of the crude product.
Data Presentation and Expected Outcomes
The outcomes of these reactions are predictable, yielding highly functionalized cyclohexene derivatives. The table below summarizes expected results.
| Diene | Product Structure | Expected Yield | Key Spectroscopic Data (Expected) |
| Furan | 65-85% | ¹H NMR: Signals for bridgehead protons, vinyl protons, and protons adjacent to the anhydride. IR: Strong C=O stretches (~1780, 1850 cm⁻¹). | |
| Isoprene | (Major Regioisomer) | 70-95% | ¹H NMR: Distinct signals for the vinyl proton and methyl group. The integration ratio of isomeric products reveals regioselectivity. IR: Strong C=O stretches. |
Visualization of Experimental Workflow
The general laboratory procedure follows a standardized workflow from reaction setup to final analysis.
Figure 2: Standard experimental workflow for Diels-Alder reactions.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Yield | 1. Reagents are wet (anhydride hydrolysis).[8] 2. Diene is in the unreactive s-trans conformation.[6] 3. Reaction is reversible (especially with furan).[9] | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Increase reaction temperature to overcome the rotational energy barrier. 3. Perform the reaction at the lowest feasible temperature that allows for conversion and isolate the product quickly. |
| Formation of Byproducts | 1. Diene polymerization. 2. Retro-Diels-Alder reaction followed by decomposition. | 1. Add the diene slowly to the solution of the dienophile. Use a polymerization inhibitor if necessary. 2. Avoid excessive heating or prolonged reaction times. |
| Product Fails to Crystallize | The product may be an oil or highly soluble in the solvent system. | 1. Attempt purification by column chromatography. 2. Try a different solvent system for crystallization. 3. Use a seed crystal to induce crystallization. |
Conclusion
This compound is a versatile and highly activated dienophile for Diels-Alder cycloaddition reactions. Its use provides a direct and efficient route to complex, fluorinated polycyclic systems that are of significant interest in medicinal chemistry and materials science. The protocols and principles outlined in this document serve as a robust starting point for researchers to explore the rich synthetic utility of this valuable building block.
References
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Allene and fluoroallenes as dienophiles in Diels–Alder reactions: an AM1 and PM3 study.
- ResearchGate. Elucidating Fluorine Steering Effects in Diels‐Alder Reactions Interfaced with Charge‐Enhanced Reactivity | Request PDF.
- PubMed. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity.
- Scribd. Diels Alder Lab | PDF | Chemical Reactions | Organic Chemistry.
- Unknown Source. 14. The Diels-Alder Cycloaddition Reaction.
- Unknown Source.
- Unknown Source. The Diels-Alder Reaction with Maleic Anhydride.
- Alfa Chemistry. Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride.
- Beilstein Journals. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes.
- MDPI. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes.
- Master Organic Chemistry. The Diels-Alder Reaction.
- HETEROCYCLES. THE OPTIMIZATION OF THE DIELS-ALDER REACTIONS OF 2,5-DISUBSTITUTED FURAN DERIVATIVES WITH FUNCTIONALIZED CHAINS. SYNTHETIC APPLI.
- MilliporeSigma. Diels–Alder Reaction.
- ResearchGate. Synthetic applications of furan DA reactions. | Download Scientific Diagram.
- Unknown Source.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels–Alder Reaction [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. scribd.com [scribd.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Furan as a versatile synthon [pubsapp.acs.org]
Radical copolymerization of 3-(4-Fluorophenyl)furan-2,5-dione with styrene
Application Note: Radical Copolymerization of 3-(4-Fluorophenyl)furan-2,5-dione with Styrene
Executive Summary
This technical guide details the synthesis and copolymerization of This compound (commonly referred to as 4-Fluorophenylmaleic Anhydride or FPMA ) with Styrene (St) .
While standard Styrene-Maleic Anhydride (SMA) copolymers are ubiquitous in industrial and biotech applications (specifically as SMALPs for membrane protein solubilization), the incorporation of a fluorine atom on the phenyl ring of the maleic unit introduces unique physicochemical properties. The electron-withdrawing fluorine substituent enhances the electron-acceptor character of the maleic monomer, promoting the formation of a robust Charge-Transfer Complex (CTC) with styrene. This results in a strictly alternating copolymer sequence (
Monomer Synthesis: this compound
Since FPMA is not a standard commodity monomer, it must be synthesized in-situ or prior to polymerization. The most robust route is the Meerwein Arylation of maleic acid, followed by dehydration.
Reaction Scheme (Graphviz)
Detailed Protocol
Step 1: Synthesis of 2-(4-Fluorophenyl)maleic Acid
-
Diazotization: Dissolve 4-fluoroaniline (0.1 mol) in 50 mL of 6M HCl. Cool to 0°C in an ice bath. Dropwise add a solution of NaNO₂ (0.11 mol) in water, maintaining temperature <5°C. Stir for 30 min.
-
Coupling: In a separate flask, dissolve Maleic Acid (0.15 mol) in 100 mL water. Add CuCl₂ (2 g) as catalyst. Adjust pH to ~3 with sodium acetate.
-
Addition: Slowly add the cold diazonium salt solution to the maleic acid solution at 10–15°C with vigorous stirring. Gas evolution (N₂) will occur.
-
Workup: After gas evolution ceases (approx. 2-3 hours), acidify with conc. HCl to precipitate the crude aryl-maleic acid. Filter and wash with cold water. Recrystallize from water/ethanol.
Step 2: Cyclization to Anhydride (FPMA)
-
Suspend the dried 2-(4-fluorophenyl)maleic acid (10 g) in Acetyl Chloride (30 mL).
-
Reflux for 2 hours under anhydrous conditions (CaCl₂ guard tube). The solid will dissolve.
-
Remove excess acetyl chloride and acetic acid by rotary evaporation.
-
Purification: Recrystallize the residue from dry benzene or toluene/hexane (1:1).
-
Validation: Melting Point ~115-120°C (check literature for specific derivative analogs). FTIR should show doublet anhydride carbonyl peaks at ~1780 and 1850 cm⁻¹.
Polymerization Protocol: Poly(Styrene-alt-FPMA)
This protocol targets an alternating copolymer using solution polymerization.[3][4]
Materials & Preparation
-
Monomer 1: Styrene (St) – Wash with 10% NaOH to remove inhibitor (TBC), wash with water, dry over MgSO₄, and vacuum distill before use.[5]
-
Monomer 2: FPMA – Recrystallized and dried.
-
Initiator: AIBN (Azobisisobutyronitrile) – Recrystallized from methanol.
-
Solvent: Anhydrous Toluene or Methyl Ethyl Ketone (MEK). Toluene is preferred for precipitation control.
Experimental Setup
-
Vessel: 100 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.
-
Temperature: 65°C ± 1°C.
-
Atmosphere: Inert Nitrogen (N₂) or Argon.
Step-by-Step Procedure
-
Feed Preparation: In the reaction flask, dissolve FPMA (1.92 g, 10 mmol) and Styrene (1.04 g, 10 mmol) in Toluene (20 mL).
-
Note: A 1:1 molar feed is used because the reactivity ratios (
) favor strict alternation.
-
-
Degassing: Purge the solution with N₂ bubbling for 20 minutes to remove dissolved oxygen (a radical scavenger).
-
Initiation: Add AIBN (32 mg, ~1 mol% relative to total monomer) dissolved in 1 mL toluene.
-
Polymerization: Heat the flask to 65°C in an oil bath. Stir at 300 RPM for 12–24 hours.
-
Monitoring: Viscosity will increase. Conversion should be kept <70% to avoid branching or gelation, although less likely in alternating systems.
-
-
Termination: Cool the flask rapidly to room temperature and expose to air.
-
Purification:
-
Dropwise add the polymer solution into a 10-fold excess of Methanol (non-solvent) with vigorous stirring. The polymer will precipitate as a white powder.
-
Filter and redissolve in THF (Tetrahydrofuran).
-
Reprecipitate in Methanol (Repeat 2x).
-
-
Drying: Dry in a vacuum oven at 50°C for 24 hours.
Characterization & Data Analysis
Structural Confirmation
| Technique | Parameter | Expected Result | Interpretation |
| FTIR | C=O Stretch | 1780, 1855 cm⁻¹ | Intact anhydride ring (succinic type). |
| C-F Stretch | 1220–1250 cm⁻¹ | Presence of fluorophenyl group. | |
| C-H (Aromatic) | 3000–3100 cm⁻¹ | Styrene and FPMA aromatic rings. | |
| ¹H-NMR | Backbone CH/CH₂ | Broad, 1.5–3.5 ppm | Alternating backbone sequence. |
| Aromatic | 6.5–7.8 ppm | Integration ratio of Styrene (5H) to FPMA (4H) should be ~1:1. | |
| GPC | Single peak; PDI < 1.5 indicates controlled growth (if RAFT used) or < 2.0 (Free Radical). |
Reactivity Ratios (Scientific Grounding)
In the St (
-
Assumption:
and . -
Reactivity Ratios:
and . -
Result: The copolymer composition (
) remains 0.5 regardless of feed composition ( ), provided both monomers are present.
Thermal Properties
-
DSC: Expect a single
.[4]-
Standard SMA (1:1)
. -
F-SMA Prediction: The rigid fluorophenyl group increases steric bulk and dipolar interactions. Expect
.
-
Application Note: Fluorinated SMALPs (F-SMALPs)
The primary application for this copolymer is in the formation of Lipid Nanodiscs for membrane protein solubilization. The fluorinated moiety alters the hydrophobic balance, potentially stabilizing "fragile" membrane proteins that are sensitive to standard SMA.
Hydrolysis Protocol (Anhydride Acid)
Before interacting with lipids, the anhydride ring must be opened.
-
Suspend 1 g of Poly(St-alt-FPMA) in 20 mL of 1M NaOH.
-
Heat at 60°C until the solution becomes clear (formation of sodium salt).
-
Dialyze against water to remove excess salt and adjust pH to 7.4 (Tris buffer).
Nanodisc Formation Workflow (Graphviz)
References
-
Synthesis of Aryl-Maleic Anhydrides: Meerwein, H., et al.
-ungesättigte Carbonylverbindungen." J. Prakt.[6] Chem., 1939.[6] Link (Foundational chemistry for arylation). -
SMA Copolymerization Kinetics: Klumperman, B. "Interpreting the copolymerization of styrene with maleic anhydride... in terms of the bootstrap model." Pure Appl. Chem., 1993.[7] Link (Grounding for alternating behavior).
-
SMALP Applications: Killian, J. A., et al. "The styrene–maleic acid copolymer: a versatile tool in membrane research." Chem. Phys. Lipids, 2017. Link (Context for drug delivery/membrane protein application).
-
Fluorinated Polymers: Ameduri, B. "Well-Defined fluorinated copolymers via organometallic mediated radical polymerization." Macromol. Rapid Commun., 2017. Link (Relevance of fluorinated radical polymerization).
-
Maleic Anhydride Derivatives: "Synthesis of 3,4-Diarylsubstituted Maleic Anhydride." J. Heterocyclic Chem., 2009. Link (Supporting synthesis routes).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103509150A - Alpha-methylstyrene/styrene/N-phenylmaleimide/maleic anhydride tetrapolymer and preparation method thereof - Google Patents [patents.google.com]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 7. pure.tue.nl [pure.tue.nl]
Application Note: 3-(4-Fluorophenyl)furan-2,5-dione as a Dual-Function Bioconjugation Reagent
Part 1: Executive Summary & Chemical Logic
The Molecule
3-(4-Fluorophenyl)furan-2,5-dione is an aryl-substituted derivative of maleic anhydride. Unlike maleimides (pyrrole-2,5-diones) which are widely used for irreversible cysteine conjugation, the furan-2,5-dione (anhydride) functionality targets primary amines (Lysine residues, N-terminus) to form maleamic acid derivatives.
Core Applications
This reagent serves two distinct, high-value roles in bioconjugation and structural biology:
-
Reversible "Masking" of Lysines (Charge Reversal): Upon reaction with a lysine, the anhydride ring opens to generate a free carboxylic acid. This converts a positively charged amine (Lys-NH₃⁺) into a negatively charged maleamic acid residue. This "charge reversal" is often used to:
-
Solubilize hydrophobic proteins during extraction.
-
Protect lysines during sequencing or further chemical modification.
-
Mechanism of Reversal: The amide bond formed is acid-labile. Lowering the pH (typically to pH 3–5) catalyzes the reformation of the anhydride (or hydrolysis), releasing the native protein.
-
-
19F-NMR Structural Probing: The 4-fluorophenyl moiety acts as a sensitive reporter for 19F-NMR spectroscopy .[1] Fluorine-19 has 100% natural abundance, high sensitivity (83% of 1H), and zero background in biological systems. By tagging surface lysines with this reagent, researchers can monitor:
Chemical Mechanism
The reaction is a nucleophilic acyl substitution followed by ring opening. The presence of the electron-withdrawing 4-fluorophenyl group at the 3-position electronically tunes the stability of the resulting amide bond, often making the reversal kinetics distinct from unsubstituted maleic anhydride or citraconic anhydride.
Figure 1: Reaction pathway showing the conjugation of the anhydride to Lysine residues and the acid-catalyzed reversibility.
Part 2: Experimental Protocols
Protocol A: Bioconjugation (Lysine Tagging)
Objective: Covalent attachment of the 4-fluorophenyl moiety to surface lysine residues.
Materials
-
Protein Stock: 1–5 mg/mL in non-amine buffer (PBS or Borate).
-
Reagent: this compound (dissolve immediately before use).
-
Solvent: Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M Sodium Borate or Carbonate buffer, pH 8.5 – 9.0. (High pH ensures Lysines are deprotonated and nucleophilic).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Step-by-Step Procedure
-
Buffer Exchange: Ensure the protein is in a non-nucleophilic buffer (PBS or Borate). Avoid Tris or Glycine during the conjugation step as they will compete with the protein.
-
Reagent Preparation: Dissolve the this compound in DMSO to a concentration of 50–100 mM.
-
Critical Note: Anhydrides hydrolyze rapidly in water. Prepare this solution immediately before addition.
-
-
Conjugation:
-
Add the reagent solution to the protein sample.[5]
-
Stoichiometry: Use a 10–25 molar excess of reagent over the target lysine count. (e.g., if the protein has 5 lysines, use 50–125 equivalents relative to the protein).
-
Why High Excess? The reagent competes between reacting with Lysine (aminolysis) and reacting with water (hydrolysis). Hydrolysis is fast; excess reagent ensures sufficient labeling.
-
-
Incubation: Incubate on ice (0–4°C) for 30–60 minutes.
-
Temperature Control: Lower temperature slows hydrolysis of the anhydride, favoring the aminolysis reaction with the protein.
-
-
Maintenance of pH: The reaction releases protons (formation of carboxylic acid). Check pH periodically; if it drops below 8.0, adjust carefully with dilute NaOH.
-
Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench any unreacted anhydride.
-
Purification: Remove excess reagent and hydrolysis byproducts via dialysis (Slide-A-Lyzer) or Desalting Column (PD-10) into the storage buffer (e.g., PBS pH 7.4).
Protocol B: 19F-NMR Characterization
Objective: Use the installed fluorine tag to monitor protein status.
Data Acquisition Parameters
| Parameter | Setting | Rationale |
| Isotope | 19F | 100% natural abundance; no background.[3] |
| Reference | TFA (Trifluoroacetic acid) or NaF | Internal or external standard for chemical shift referencing (typically -76.5 ppm for TFA). |
| Concentration | > 20 µM Protein | 19F is sensitive, but protein concentrations should be sufficient for good S/N. |
| Temperature | 298 K (25°C) | Standard; adjust if studying thermal denaturation. |
| Relaxation Delay | 1–3 seconds | Fluorine relaxation times (T1) can be long; ensure sufficient delay for quantitative integration. |
Workflow
-
Transfer the purified conjugate (from Protocol A) to an NMR tube.
-
Add 5–10% D₂O for the lock signal.
-
Interpretation:
-
Sharp Single Peak: Indicates the labeled lysines are in a flexible, solvent-exposed environment.
-
Multiple/Broad Peaks: Indicates the lysines are in different local environments (folded state) or undergoing exchange processes.
-
Shift Change: Upon adding a drug/ligand, a shift in the 19F peak indicates a conformational change or proximity to the binding site.
-
Protocol C: Controlled Release (Deprotection)
Objective: Remove the linker to regenerate the native protein (Reversibility).
-
Acidification: Adjust the protein solution to pH 3.5 – 4.5 using Acetate buffer or dilute HCl.
-
Incubation: Incubate at 37°C for 4–12 hours.
-
Note: The 4-fluorophenyl group may influence the rate.[6] Monitor the reaction by HPLC or by the disappearance of the "bound" signal in NMR.
-
-
Neutralization: Once cleavage is complete, dialyze back into PBS (pH 7.4).
-
Validation: Verify the return of the protein's isoelectric point (pI) to native levels (SDS-PAGE or IEF) or mass spectrometry (loss of the mass of the tag).
Part 3: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conjugation Yield | Hydrolysis of anhydride | Use anhydrous DMSO; add reagent in small aliquots; increase molar excess. |
| Precipitation | pI Shift / Hydrophobicity | The 4-fluorophenyl group is hydrophobic. Do not over-label. If precipitation occurs, add mild detergents (Tween-20) or reduce labeling density. |
| Irreversible Binding | Ring closure to imide | Prolonged heating or very acidic conditions might favor imide formation (rare for anhydrides in water, but possible). Keep deprotection strictly at pH 3.5–4.5, 37°C. |
| Broad NMR Signals | Aggregation | The hydrophobic tag may cause protein dimerization. Check sample by SEC (Size Exclusion Chromatography). |
Part 4: Workflow Visualization
Figure 2: Operational workflow from reagent preparation to NMR analysis and protein regeneration.
References
-
Butler, P. J., Harris, J. I., Hartley, B. S., & Leberman, R. (1969). The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains.[5][7] Biochemical Journal, 112(5), 679–689. Link
- Foundational text on the chemistry of maleic anhydride derivatives for reversible lysine modific
-
Pomerantz, W. C., et al. (2017). Maleic Anhydride Labeling-Based Approach for Quantitative Proteomics and Successive Derivatization of Peptides.[8] Analytical Chemistry, 89(16), 8259–8265.[8] Link
- Modern application of maleic anhydride deriv
-
Streit, J. O., et al. (2025).[3] Rational design of 19F NMR labelling sites to probe protein structure and interactions. Nature Communications (Preprint/Related Context). Link
- Establishes the utility of Fluorine tagging for NMR structural studies.
-
Luo, X., et al. (2022). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues.[6] Molecules, 27(19), 6689. Link
- Provides context on the electronic effects of fluorophenyl substituents on dione stability (compar
Sources
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. biorxiv.org [biorxiv.org]
- 5. scispace.com [scispace.com]
- 6. Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maleic Anhydride Labeling-Based Approach for Quantitative Proteomics and Successive Derivatization of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Functionalization of Polymers with Fluorophenyl Maleic Anhydride (FPMA)
This Application Note provides a comprehensive technical guide for the functionalization of polymers using Fluorophenyl Maleic Anhydride (FPMA) . Unlike standard maleic anhydride (MA), the fluorophenyl derivative offers unique capabilities in 19F NMR quantification , tunable hydrophobicity , and pH-sensitive bioconjugation kinetics essential for advanced drug delivery systems (DDS).
Part 1: Strategic Rationale & Mechanism
Why Fluorophenyl Maleic Anhydride?
Standard Maleic Anhydride (MA) is the workhorse of polymer functionalization. However, for high-precision biomedical applications, FPMA (specifically 2-(4-fluorophenyl)maleic anhydride) introduces critical advantages:
-
Quantitative Tracking (19F NMR): The fluorine atom acts as a built-in, background-free NMR label. Unlike 1H NMR, which is often crowded by polymer backbone signals, 19F NMR allows for precise quantification of grafting density without destructive analysis.
-
Tunable Hydrolysis Kinetics: In drug delivery, the release of a drug payload attached via a maleamic acid linker depends on the hydrolysis rate of the amide bond. The electron-withdrawing nature of the fluorophenyl group (via the aromatic ring) accelerates hydrolysis at acidic pH (tumor microenvironment, pH 5.0–6.5) compared to alkyl-substituted maleic anhydrides, facilitating "smart" drug release.
-
π-π Stacking: The aromatic ring enables π-π interactions with hydrophobic drugs (e.g., Doxorubicin), improving loading efficiency in micellar carriers.
Reaction Mechanism: Radical Grafting
The functionalization primarily proceeds via free-radical grafting. An initiator (peroxide) abstracts a hydrogen atom from the polymer backbone (e.g., Polyethylene, Polypropylene, or PVDF), creating a macroradical. This macroradical attacks the electron-deficient double bond of FPMA.
Caption: Radical grafting mechanism of FPMA onto a polymer backbone. Competition exists between grafting and chain scission.
Part 2: Preparation of the Reagent (FPMA)
Since FPMA is not a standard commodity chemical like MA, it often requires in-house synthesis or custom ordering.
Synthesis Protocol (via Selenium Dioxide Oxidation):
-
Precursor: 4-Fluorophenylsuccinic acid.
-
Reagents: Selenium Dioxide (SeO2), Acetic Anhydride (Ac2O).[1]
-
Reaction: Reflux 4-fluorophenylsuccinic acid with SeO2 in Ac2O for 24 hours. The SeO2 acts as the oxidant to dehydrogenate the succinic backbone to the maleic form.
-
Purification: Filtration to remove Selenium, followed by concentration and recrystallization from ether/hexane.
-
Yield: Typically 60–70%.[2]
-
Validation: 1H NMR (absence of succinic -CH2-CH2- protons) and 19F NMR.
Part 3: Functionalization Protocols
Protocol A: Solution Grafting (High Precision)
Best for: Biomedical polymers (e.g., PEG, PLGA, soluble Polyolefins) where precise control and low degradation are required.
Materials:
-
Polymer: Poly(ethylene-co-propylene) or PVDF (soluble grades).
-
Solvent: Xylene (for polyolefins) or DMF/DMAc (for PVDF).
-
Initiator: Dicumyl Peroxide (DCP) or Benzoyl Peroxide (BPO).
-
Monomer: FPMA (synthesized in Part 2).
Step-by-Step Workflow:
-
Dissolution: Dissolve 5.0 g of polymer in 50 mL of solvent at 110°C (Xylene) or 80°C (DMF) under Nitrogen flow. Ensure complete dissolution.
-
Reagent Addition:
-
Add FPMA (0.5 – 1.0 g, typically 10-20 wt% relative to polymer).
-
Note: FPMA has a higher molecular weight than MA; adjust molar ratios accordingly.
-
-
Initiation: Add Initiator (DCP) dissolved in a small volume of solvent. (Target: 5-10% molar ratio relative to monomer).
-
Reaction: Stir at 120°C (Xylene) or 90°C (DMF) for 4–6 hours.
-
Critical Control: Maintain inert atmosphere (N2/Ar) to prevent oxygen inhibition.
-
-
Precipitation: Pour the hot solution dropwise into a 10-fold excess of cold non-solvent (e.g., Acetone or Methanol).
-
Purification (The "Soxhlet" Step):
-
The precipitate contains both grafted polymer and unreacted FPMA.
-
Mandatory: Perform Soxhlet extraction using Acetone or Diethyl Ether for 24 hours to remove free FPMA. Unremoved monomer will skew biological assays.
-
-
Drying: Vacuum dry at 60°C overnight.
Protocol B: Melt Grafting (Reactive Extrusion)
Best for: Industrial scale, solvent-free modification of Polypropylene (PP) or Polyethylene (PE).
Equipment: Twin-screw extruder (L/D ratio > 30).
Parameters:
| Parameter | Setting | Rationale |
| Zone 1 Temp | 160°C | Melting of polymer. |
| Zone 2-4 Temp | 180°C - 200°C | Reaction zone (DCP half-life < 1 min). |
| Screw Speed | 100 - 200 RPM | High shear ensures mixing of solid FPMA. |
| FPMA Feed | 2 - 5 wt% | Higher concentrations may lead to phase separation. |
| Initiator | 0.1 - 0.5 wt% | DCP or DHBP. Keep low to minimize crosslinking. |
Procedure:
-
Premix polymer pellets with FPMA powder and liquid initiator (tumble blend).
-
Feed into the extruder hopper.
-
Vent vacuum at the final zone to remove volatile byproducts (though FPMA is less volatile than MA, minimizing fumes is critical).
-
Pelletize and dry.
Part 4: Post-Functionalization & Bioconjugation
The anhydride ring is the "reactive handle." For drug delivery, this ring is opened by an amine-containing drug (e.g., Doxorubicin) or a linker.[3]
Reaction: Ring Opening to Maleamic Acid.[4] Conditions:
-
Solvent: DMSO or DMF (anhydrous).
-
Catalyst: Triethylamine (TEA) or DIPEA (1.0 equiv).
-
Temperature: Room Temperature to 40°C.
Caption: Bioconjugation pathway. The fluorophenyl group accelerates the acid-catalyzed release (dotted red line).
Part 5: Characterization & Quality Control
19F NMR Spectroscopy (The Gold Standard)
-
Method: Dissolve functionalized polymer in deuterated solvent (CDCl3 or DMSO-d6).
-
Signal: Look for the distinct aromatic fluorine signal (typically -105 to -120 ppm, depending on substitution).
-
Quantification: Use an internal standard (e.g., trifluorotoluene) to calculate the exact wt% of grafting.
-
Equation:
-
FTIR Spectroscopy
-
Key Peaks:
-
1780 cm⁻¹ & 1850 cm⁻¹: Cyclic anhydride doublet (C=O symmetric/asymmetric stretch).
-
1500-1600 cm⁻¹: Aromatic C=C ring stretch (confirming phenyl group).
-
1220 cm⁻¹: C-F stretching vibration.
-
-
Validation: Disappearance of the 1780/1850 peaks upon reaction with amine confirms successful bioconjugation (formation of amide/acid bands at 1650/1710 cm⁻¹).
Titration (Acid Number)
Dissolve polymer in hot xylene/ethanol mixture. Titrate with KOH (phenolphthalein indicator).[4]
-
Note: The fluorophenyl group is bulky; ensure sufficient time for KOH to diffuse and open the ring during titration.
References
-
Reaction of Maleic Anhydride with Amines: Zbaqchem.com. "The reaction between maleic anhydride and amines is an important pathway."
-
Synthesis of Aryl Maleic Anhydrides: CCL.net. "A Facile General Synthesis of Arylmaleic Anhydrides." (Describes SeO2 oxidation protocol).
-
pH-Sensitive Linkers in Drug Delivery: Pharmaceutics Conference. "Evaluating maleic anhydride derivatives as linkers for Ph-sensitive drug release."
-
Grafting Mechanisms (General MA): NIH.gov. "Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations."
-
Reactive Extrusion Protocols: Semantics Scholar. "Functionalization of polyesters with maleic anhydride by reactive extrusion."
Sources
- 1. server.ccl.net [server.ccl.net]
- 2. Research Progress in the Synthesis and Applications of Maleic Anhydride Polymers - IRO Water Treatment [irowater.com]
- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Selective Catalytic Hydrogenation of 3-(4-Fluorophenyl)furan-2,5-dione
Abstract: This document provides a comprehensive technical guide for the selective catalytic hydrogenation of 3-(4-Fluorophenyl)furan-2,5-dione to its corresponding saturated analogue, 3-(4-Fluorophenyl)dihydrofuran-2,5-dione. The resulting succinic anhydride derivative is a valuable building block in medicinal chemistry and materials science. This guide details the underlying reaction principles, a robust step-by-step experimental protocol, and critical process parameters. It is intended for researchers, chemists, and drug development professionals seeking a reliable method for this transformation.
Introduction and Scientific Context
This compound is a substituted maleic anhydride derivative. The catalytic hydrogenation of this compound targets the reduction of the endocyclic carbon-carbon double bond to yield 3-(4-Fluorophenyl)dihydrofuran-2,5-dione, a substituted succinic anhydride. Succinic anhydride and its derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and performance polymers.[1][2] The introduction of a fluorophenyl group offers a strategic advantage, as fluorine substitution is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.
The primary challenge in this synthesis is achieving high chemoselectivity. The reaction must selectively reduce the C=C bond while preserving the anhydride moiety and avoiding reduction of the carbonyl groups or the aromatic ring. Under harsh conditions, over-hydrogenation can lead to the formation of γ-butyrolactones (GBL) or even ring-opening to form diols.[2][3] This protocol focuses on mild reaction conditions using a palladium-on-carbon (Pd/C) catalyst, which is renowned for its high efficacy and selectivity in such transformations under low pressure and temperature.[1][3]
Reaction Mechanism and Rationale
The catalytic hydrogenation of an alkene on a heterogeneous catalyst like Palladium on Carbon (Pd/C) is a surface-mediated reaction. The generally accepted mechanism involves the following key steps:
-
Adsorption of Reactants: Both hydrogen gas (H₂) and the substrate, this compound, adsorb onto the active sites of the palladium catalyst surface.
-
Dissociation of Hydrogen: The palladium surface facilitates the cleavage of the H-H bond, resulting in adsorbed atomic hydrogen.[3]
-
Hydrogen Transfer: The adsorbed substrate undergoes sequential transfer of two hydrogen atoms from the catalyst surface to the two carbons of the double bond. This typically occurs in a syn-addition fashion, where both hydrogens add to the same face of the double bond.
-
Desorption of Product: The resulting saturated product, 3-(4-Fluorophenyl)dihydrofuran-2,5-dione, has a lower affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.
The choice of Pd/C is based on its exceptional ability to activate hydrogen under mild conditions and its proven selectivity for alkene hydrogenation over the reduction of more stable functional groups like carbonyls and aromatic rings.[3][4]
Figure 2: Experimental workflow for catalytic hydrogenation.
-
Reactor Preparation: To a clean, dry hydrogenation vessel, add this compound (e.g., 1.0 g, 5.2 mmol).
-
Solvent Addition: Add the solvent (e.g., 25 mL of ethyl acetate) to dissolve the substrate.
-
Catalyst Addition: Carefully add the Pd/C catalyst (5-10 mol % Pd relative to the substrate). For 10% Pd/C, this would be approximately 55-110 mg. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle in a well-ventilated area and avoid ignition sources. Adding it to the solvent (wetting it) reduces this risk.
-
System Assembly: Securely seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Inert Gas Purge: Purge the system by pressurizing with an inert gas (N₂ or Ar) to ~15 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen from the headspace.
-
Hydrogen Introduction: After the final inert gas vent, evacuate the vessel briefly and then introduce hydrogen gas to the desired pressure (e.g., 1-4 bar or 15-60 psi).
-
Reaction Execution: Begin vigorous stirring or shaking and, if necessary, heat the reaction to the target temperature (typically ambient to 40°C for this selective transformation).
-
Monitoring: Monitor the reaction by observing the hydrogen uptake on the pressure gauge. A stable pressure indicates the reaction has ceased. For more precise monitoring, periodically and carefully depressurize, purge with N₂, take an aliquot, and analyze by TLC or GC-MS.
-
Work-up:
-
Once the reaction is complete (typically 1-4 hours), stop the stirring/shaking.
-
Carefully vent the excess hydrogen and purge the system 3-5 times with inert gas.
-
Open the vessel and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with a small amount of fresh solvent (ethyl acetate) to ensure complete recovery of the product. Safety Note: The used catalyst on the Celite pad may be pyrophoric. Do not allow it to dry completely in the open. Quench it carefully with water before disposal.
-
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude 3-(4-Fluorophenyl)dihydrofuran-2,5-dione can be purified by recrystallization (e.g., from a toluene/hexane mixture) if necessary. The product is expected to be a white or off-white solid.
Data and Characterization
Comparative Reaction Parameters
The optimal conditions should be determined empirically. The table below, synthesized from data on related maleic anhydride hydrogenations, provides a starting point for optimization. [1][2][3]
| Parameter | Condition A (Mild, Selective) | Condition B (Forcing) | Rationale & Expected Outcome |
|---|---|---|---|
| Catalyst | 5% Pd/C | 10% Pd/C or Ni/CeO₂ | Pd/C is highly selective for C=C bonds. Ni catalysts are more aggressive and may require higher temperatures. [2][3] |
| Catalyst Loading | 2-5 mol % | 5-10 mol % | Higher loading increases reaction rate but also cost and risk of over-reduction. |
| Solvent | Ethyl Acetate, THF | Methanol, Acetic Acid | EtOAc and THF are generally inert. Alcohols or acids can participate in ring-opening side reactions. |
| Temperature | 20 - 40 °C | 60 - 100 °C | Low temperatures favor selective C=C reduction. Higher temperatures can promote carbonyl reduction. [1][2] |
| H₂ Pressure | 1 - 4 bar (15-60 psi) | > 10 bar (>150 psi) | Low pressure is sufficient and safer for selective hydrogenation. High pressure increases H₂ concentration on the catalyst surface, raising the risk of over-reduction. [1] |
| Expected Product | 3-(4-Fluorophenyl)dihydrofuran-2,5-dione | γ-butyrolactone derivatives, ring-opened products | The goal of this protocol is the succinic anhydride derivative, achieved under mild conditions. |
Product Characterization
The successful synthesis of 3-(4-Fluorophenyl)dihydrofuran-2,5-dione (MW: 194.16 g/mol ) [5]is confirmed by the following analytical methods:
-
¹H NMR: Disappearance of the olefinic proton signal from the furan-2,5-dione ring and the appearance of new aliphatic proton signals (a complex multiplet pattern for the -CH-CH₂- moiety) in the 2.5-4.5 ppm range.
-
¹³C NMR: Disappearance of the sp² carbon signals of the C=C bond and the appearance of new sp³ carbon signals.
-
FTIR: Persistence of the characteristic anhydride C=O stretching frequencies (typically two bands around 1780 and 1860 cm⁻¹) and the disappearance of the C=C stretching band (around 1640 cm⁻¹).
-
Mass Spec (MS): A molecular ion peak corresponding to the expected mass of the product (e.g., [M+H]⁺ at m/z 195.05).
Conclusion
This application note provides a detailed and reliable protocol for the selective catalytic hydrogenation of this compound using a heterogeneous palladium catalyst. By carefully controlling reaction parameters such as temperature, pressure, and catalyst choice, the desired 3-(4-Fluorophenyl)dihydrofuran-2,5-dione can be synthesized in high yield and purity. This method avoids over-reduction and provides a straightforward path to a valuable fluorinated building block for further synthetic applications in research and development.
References
-
Kim JS, Baek JH, Ryu YB, Hong SS, Lee MS. Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and Temperature in Batch Reactor. J Nanosci Nanotechnol. 2015 Jan;15(1):290-4. Available from: [Link]
-
ResearchGate. Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and Temperature in Batch Reactor | Request PDF. Available from: [Link]
-
ResearchGate. Maleic anhydride hydrogenation with Pd/C catalysts in scCO 2 and EGDME. Available from: [Link]
-
Wang C, Wang Y, Wang L, et al. The Catalytic Hydrogenation of Maleic Anhydride on CeO 2−δ -Supported Transition Metal Catalysts. Molecules. 2017 Sep 14;22(9):1529. Available from: [Link]
-
Getzel, K. S., et al. Catalytic double carbonylation of epoxides to succinic anhydrides: catalyst discovery, reaction scope, and mechanism. Journal of the American Chemical Society, 2007, 129(16), 4963-4973. Available from: [Link]
-
UC Berkeley. Chemoselectivity in Transfer-Hydrogenation Reactions. 2014. Available from: [Link]
-
N.E. CHEMCAT. Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Rich Conditions. 2025. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Available from: [Link]
-
MDPI. Recent Advances in Catalytic Hydrogenation of Furfural. 2019. Available from: [Link]
-
Li, H., et al. Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H)-ones. Organic Letters, 2025. Available from: [Link]
Sources
- 1. Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and Temperature in Batch Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. 3-(4-fluorophenyl)dihydrofuran-2,5-dione | SCBT - Santa Cruz Biotechnology [scbt.com]
Troubleshooting & Optimization
Preventing hydrolysis of 3-(4-Fluorophenyl)furan-2,5-dione during storage
Ticket #: 8492-F-HYD Subject: Prevention of Hydrolysis in 3-(4-Fluorophenyl)furan-2,5-dione Status: Open Priority: Critical (Stability/Purity Risk)
User Issue Summary
User: Dr. A. Vance, Senior Medicinal Chemist Problem: Several batches of this compound (CAS: 27933-06-4 equivalent) show variable melting points and "wet" IR spectra after 3 months of storage. Goal: Establish a fail-safe storage protocol and a remediation method for compromised batches.
Scientist’s Response
Hello Dr. Vance,
The degradation you are observing is almost certainly hydrolysis-driven ring opening . Aryl-substituted maleic anhydrides are significantly more moisture-sensitive than their alkyl counterparts due to the electron-withdrawing nature of the aryl ring (specifically the 4-Fluoro substituent), which increases the electrophilicity of the carbonyl carbons.
Below is the technical guide to stabilize your inventory. This includes the mechanistic root cause, a validated storage workflow, and a recovery protocol for your "wet" batches.
Module 1: The Root Cause (Mechanism)
To prevent the issue, we must understand the driving force. The 4-fluorophenyl group acts as an electron-withdrawing group (EWG) via induction. This destabilizes the anhydride ring by pulling electron density away from the carbonyl carbons (
The Hydrolysis Pathway:
-
Attack: Water attacks the most electrophilic carbonyl.
-
Opening: The C-O-C bond cleaves.
-
Product: Formation of 2-(4-fluorophenyl)but-2-enedioic acid (the diacid form).
Figure 1: Hydrolysis pathway of aryl-maleic anhydrides. The presence of moisture leads to irreversible ring opening under standard conditions.
Module 2: Storage & Handling Protocols
Standard "cool and dry" advice is insufficient for this compound. You must treat it as a moisture-intolerant electrophile.
The "Zero-Hydrolysis" Storage System
| Parameter | Specification | Scientific Rationale |
| Primary Container | Amber glass with PTFE-lined cap | Prevents UV degradation; PTFE provides a chemical barrier against plasticizer leaching and moisture diffusion. |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air, creating a "blanket" over the crystals. Nitrogen is acceptable if strictly dry. |
| Secondary Containment | Desiccator with P₂O₅ or Activated Sieves | Silica gel is often too weak for anhydrides. Phosphorus pentoxide (P₂O₅) chemically traps water. |
| Temperature | -20°C | Kinetic suppression of the hydrolysis reaction rate ( |
| Handling | Glovebox or Schlenk Line | Never open the bottle in ambient humidity (>40% RH). |
Critical Handling Note: Before opening a cold bottle, allow it to warm to room temperature in a desiccator. Opening a cold bottle in warm air causes immediate condensation on the crystals, triggering rapid surface hydrolysis.
Module 3: Quality Control (Is it compromised?)
Use these metrics to validate batch purity before use in synthesis.
1. Visual & Physical Inspection
-
Purity: White to pale tan crystals.
-
Compromised: Clumping, sticky texture, or opaque white powder (formation of acid).
-
Melting Point Benchmark: 111–114°C [1].
-
Note: Hydrolysis usually depresses the melting point significantly or broadens the range.
-
2. Spectroscopic Validation (FT-IR)
IR is the fastest method to distinguish the Anhydride from the Acid.
-
Anhydride (Good): Look for the characteristic doublet of carbonyl peaks at ~1780 cm⁻¹ (symmetric) and ~1850 cm⁻¹ (asymmetric) .
-
Acid (Bad): Disappearance of the doublet; appearance of a broad carbonyl peak at ~1700–1720 cm⁻¹ and a broad O-H stretch at 3000–3500 cm⁻¹ .
3. Quantitative Analysis (Morpholine Titration)
Standard acid-base titration fails because it hydrolyzes the anhydride during the test. Use the Morpholine Method :
-
React sample with excess morpholine (forms amide-acid).
-
Titrate the remaining free acid group.
-
Compare against a "Total Hydrolysis" blank to calculate % Anhydride content.
Module 4: Remediation (The "Fix")
If you have a valuable batch that has partially hydrolyzed (e.g., MP is 105–108°C), do not discard it. You can chemically dehydrate the acid back to the anhydride.
Protocol: Chemical Dehydration
-
Dissolve: Place the crude material in minimal Acetic Anhydride (
). -
Reflux: Heat to reflux (approx. 140°C) for 30–60 minutes.
-
Crystallize: Cool slowly. If necessary, add dry toluene or hexane to induce precipitation.
-
Isolate: Filter under inert atmosphere. Wash with cold, dry ether.
-
Dry: Vacuum dry (<1 mbar) to remove traces of acetic acid.
Troubleshooting Decision Tree
Figure 2: Decision matrix for evaluating and remediating anhydride stock.
References
-
Synthesis and Characterization of Aryl-Maleic Anhydrides: Source: "ArylMaleic-Anhydrides.pdf" (Snippet 1.23). Confirms synthesis via p-fluorophenyl succinic acid and Selenium Dioxide/Acetic Anhydride reflux. Melting Point Data: 111–114°C for this compound. URL:6
-
IR Spectroscopy of Cyclic Anhydrides: Source: Spectroscopy Online, "The C=O Bond, Part IV: Acid Anhydrides".[7] Data: Establishes the characteristic doublet frequency for unsaturated cyclic anhydrides (1780/1850 cm⁻¹). URL:7
-
Kinetic Analysis of Anhydride Hydrolysis: Source: Mettler Toledo Applications. Context: Methodology for determining hydrolysis rates and titration protocols (Morpholine/Acid-Base). URL:8
Sources
Technical Support Center: Recrystallization of Fluorinated Maleic Anhydrides
Welcome to the technical support center for the purification of fluorinated maleic anhydrides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of these highly reactive and often challenging compounds. Here, we will address common issues and provide troubleshooting strategies to help you achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recrystallizing fluorinated maleic anhydrides?
Recrystallizing fluorinated maleic anhydrides presents a unique set of challenges due to the combined properties of the fluorinated substituents and the maleic anhydride ring. The high electronegativity of fluorine atoms can significantly alter the polarity, solubility, and reactivity of the molecule. Key challenges include:
-
Solvent Selection: Finding a single solvent that provides high solubility at elevated temperatures and low solubility at room temperature can be difficult. The presence of both a non-polar fluorinated chain and a polar anhydride group often necessitates the use of solvent mixtures.
-
Reactivity: Maleic anhydrides are susceptible to hydrolysis and can react with nucleophilic solvents, such as alcohols, to form esters.[1][2] This reactivity requires careful selection of aprotic and dry solvents.
-
Oiling Out: These compounds often have low melting points and can separate from the solution as an oil rather than a crystalline solid, especially if the solution is supersaturated or cooled too quickly.[3]
-
Safety: Fluorinated compounds and anhydrides can be hazardous.[4][5][6] Proper personal protective equipment (PPE) and handling procedures are crucial.[7]
Troubleshooting Guide
Issue 1: Poor or No Crystal Formation
Symptom: After dissolving the fluorinated maleic anhydride in a hot solvent and allowing it to cool, no crystals form, or the yield is very low.
Root Cause Analysis and Solutions:
This is one of the most common issues in recrystallization and can stem from several factors.[8][9]
-
Excess Solvent: The most frequent cause is the use of too much solvent, which keeps the compound dissolved even at lower temperatures.[8]
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. To check for saturation, dip a glass rod into the solution and let the solvent evaporate; a solid residue indicates a saturated solution.[9]
-
-
Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its solubility, but crystal nucleation has not occurred.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the specific fluorinated maleic anhydride.
-
Solution: A different solvent or a solvent mixture may be required. Refer to the solvent selection guide below.
-
Issue 2: The Compound "Oils Out"
Symptom: Instead of forming solid crystals, the compound separates as an oily liquid upon cooling.
Root Cause Analysis and Solutions:
"Oiling out" typically occurs when a compound with a low melting point precipitates from a highly concentrated solution at a temperature above its melting point.[3]
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil.
-
Solution: Reheat the solution to redissolve the oil. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
-
High Solute Concentration: An overly concentrated solution is more likely to oil out.
-
Solution: Add a small amount of additional hot solvent to the solution to decrease the concentration, then allow it to cool slowly.[3]
-
-
Inherent Properties: Some fluorinated maleic anhydrides may be inherently prone to oiling out.
-
Solution: If slow cooling and dilution do not work, consider using a different solvent system. Sometimes, a more non-polar solvent can favor crystal formation.
-
Experimental Protocols & Data
Solvent Selection for Fluorinated Maleic Anhydrides
The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Given the unique nature of fluorinated maleic anhydrides, a systematic approach to solvent selection is recommended.
Recommended Solvents:
Research indicates that fluorinated polymers containing maleic anhydride are soluble in a range of solvents.[11][12][13][14] Based on this, the following solvents are good starting points for screening:
| Solvent Class | Examples | Suitability for Fluorinated Maleic Anhydrides |
| Halogenated | Chloroform, Dichloromethane | Often effective due to their ability to dissolve both fluorinated and anhydride moieties. |
| Ethers | Tetrahydrofuran (THF) | Good dissolving power, but peroxide formation must be monitored. |
| Esters | Ethyl Acetate | A moderately polar aprotic solvent that can be effective. |
| Ketones | Acetone | A polar aprotic solvent, but its high volatility can be a challenge.[15] |
| Aromatic | Toluene, Xylene | Can be useful, especially for less polar compounds. |
| Fluorinated | 1,3-bis(trifluoromethyl)benzene | Excellent for highly fluorinated compounds, though can be expensive.[11][13] |
Solvent Miscibility for Two-Solvent Recrystallization:
If a single solvent is not effective, a two-solvent system can be employed. This involves dissolving the compound in a "good" solvent and then adding a "poor" solvent until the solution becomes turbid.
Caption: Miscibility relationship in a two-solvent system.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude fluorinated maleic anhydride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[16]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Caption: General workflow for recrystallization.
Safety First: Handling Fluorinated Maleic Anhydrides
ALWAYS consult the Safety Data Sheet (SDS) for the specific compound you are working with.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[6] Work in a well-ventilated chemical fume hood.[4][7]
-
Anhydride Reactivity: Maleic anhydrides react with water to form maleic acid.[17] Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis. They can also react violently with strong bases and oxidizing agents.[17]
-
Fluorinated Compound Hazards: Some fluorinated compounds can release hazardous decomposition products like hydrogen fluoride upon heating.[7] Ensure proper ventilation and be aware of the thermal stability of your compound.
References
- Apollo Scientific.
-
Gladiali, S., et al. (2017). Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. Polymers, 10(1), 37. Available at: [Link]
-
Gladiali, S., et al. (2017). Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. PubMed, 30966071. Available at: [Link]
- Carl ROTH. (2021).
-
myChem. Maleic Anhydride. Available at: [Link]
- TCI Chemicals. (2019). Safety Data Sheet: Pentafluoropropionic Anhydride.
-
Gladiali, S., et al. (2017). (PDF) Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. ResearchGate. Available at: [Link]
- Snowhite Chemical Co.,LTD. (2026).
- Blog. (2025). What are the products of the reaction between maleic anhydride and alcohols?.
- Fisher Scientific. (2010). Safety Data Sheet: Trifluoromethanesulfonic anhydride.
- ResearchGate. Reactions Involving Maleic Anhydride.
-
Wang, Y., et al. (2023). Grafting of Maleic Anhydride onto Poly(vinylidene fluoride) Using Reactive Extrusion. Polymers, 15(5), 1238. Available at: [Link]
- Biocyclopedia.
- NOAA. MALEIC ANHYDRIDE | CAMEO Chemicals.
- Department of Chemistry and Chemical Biology.
- Google Patents. (1986). EP0202921A2 - Process for purifying maleic anhydride-modified polyolefins.
- University of York.
- University of Rochester.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Online journal “Fluorine notes”. (2018).
- News. (2023).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Electronic Supplementary Information Oligo(maleic anhydride)s: a platform for unveiling the mechanism of clusteroluminescence of.
- ResearchGate. Measurement and correlation of the solubility of maleic anhydride in different organic solvents | Request PDF.
- Google Patents. (1938).
- ResearchGate.
- Experiment 2: Recrystalliz
- Crystalliz
-
Gladiali, S., et al. (2017). Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. PMC. Available at: [Link]
- ResearchGate. (2016). Synthesis and Non-Isothermal Crystallization Behaviors of Maleic Anhydride onto High Density Polyethylene.
Sources
- 1. mychem.ir [mychem.ir]
- 2. koyonchem.com [koyonchem.com]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. mdpi.com [mdpi.com]
- 12. Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. athabascau.ca [athabascau.ca]
- 17. MALEIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Controlling Moisture Sensitivity in Fluorinated Anhydride Handling
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling moisture-sensitive fluorinated anhydrides. The inherent reactivity of these reagents, particularly with water, demands meticulous experimental technique to ensure reaction success, reproducibility, and safety. This guide is structured to address common challenges through a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: My acylation reaction with a fluorinated anhydride (e.g., Trifluoroacetic Anhydride - TFAA) has failed or is giving significantly low yields.
-
Probable Cause 1: Hydrolysis of the Fluorinated Anhydride. Fluorinated anhydrides react violently with water.[1][2] This reaction consumes the anhydride, rendering it ineffective for your desired acylation. The hydrolysis product, the corresponding carboxylic acid (e.g., trifluoroacetic acid), can also interfere with your reaction.
-
Solution:
-
Verify Reagent Integrity: If you suspect moisture contamination in your stock reagent, it is often best to use a fresh, unopened bottle. Signs of a compromised reagent include fuming upon opening the cap or visible changes in the liquid's clarity.
-
Implement Rigorous Anhydrous Techniques: Ensure all glassware is meticulously dried, either by oven-drying overnight at >125°C or by flame-drying under a stream of inert gas.[3][4][5] Assemble the apparatus while still hot and allow it to cool under a positive pressure of dry nitrogen or argon.[3][4]
-
Use Dry Solvents: Even commercially available "anhydrous" solvents can contain trace amounts of water sufficient to ruin a moisture-sensitive reaction.[6] It is best practice to dry and distill solvents immediately before use or to use a solvent from a sealed system known to be anhydrous.[4]
-
Inert Atmosphere is Crucial: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon.[3][7] Use techniques such as a Schlenk line or a glovebox for highly sensitive reactions.[3][7]
-
Issue 2: I observe inconsistent results between experiments, even when following the same procedure.
-
Probable Cause: Variable atmospheric moisture or inconsistent drying of reagents and solvents. Fluctuations in ambient humidity can introduce varying amounts of moisture into your reaction setup, leading to inconsistent levels of anhydride hydrolysis.
-
Solution:
-
Standardize Your Anhydrous Protocol: Develop and adhere to a strict, standardized protocol for drying glassware, solvents, and inerting your reaction system.
-
Utilize a Glovebox for Maximum Control: For the most sensitive applications, performing all manipulations inside a glovebox with a controlled, low-moisture atmosphere provides the highest level of consistency.[7]
-
Check Solvent Water Content: Before use, consider verifying the water content of your "anhydrous" solvent using a Karl Fischer titrator. This will provide quantitative data on your starting conditions.
-
Issue 3: I noticed pressure buildup in my sealed fluorinated anhydride bottle upon opening.
-
Probable Cause: Generation of Gaseous Byproducts from Hydrolysis. The reaction of fluorinated anhydrides with trace moisture can produce gaseous byproducts, such as hydrogen fluoride (HF) in the case of TFAA hydrolysis with water.[8]
-
Solution:
-
Handle with Extreme Caution: Treat any pressure buildup as a sign of contamination and potential hazard. Always open the container in a well-ventilated chemical fume hood.[1][9][10]
-
Wear Appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][8][11]
-
Vent the Container Slowly: Carefully and slowly unscrew the cap to allow for a gradual release of pressure. Do not open it quickly.
-
Inspect for Further Decomposition: After safely venting, visually inspect the reagent. If it appears discolored or contains precipitates, it is likely significantly degraded and should be properly quenched and disposed of.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and properties of fluorinated anhydrides.
Q1: What are the essential safety precautions when working with fluorinated anhydrides like TFAA?
A1: Fluorinated anhydrides are corrosive and react violently with water.[2] Their vapors are also harmful if inhaled.[8][11] Strict adherence to safety protocols is mandatory.
-
Work in a Ventilated Area: Always handle these reagents in a certified chemical fume hood.[1][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[1][11]
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[1] Have appropriate spill cleanup materials, such as a dry chemical absorbent, readily available.[1] Do not use water to clean up spills as it will react violently.[2]
-
Avoid Incompatible Materials: Keep fluorinated anhydrides away from water, alcohols, strong bases, and oxidizing agents.[1][2]
Q2: What is the proper way to store fluorinated anhydrides?
A2: Proper storage is critical to maintaining the integrity of these reagents.
-
Keep Containers Tightly Closed: Store in the original container with the cap securely tightened to prevent the ingress of atmospheric moisture.[2]
-
Store in a Cool, Dry, Well-Ventilated Area: A dedicated cabinet for corrosive and water-reactive chemicals is ideal.[1]
-
Store Under an Inert Atmosphere: For long-term storage or after the first use, storing the bottle in a desiccator or under an inert atmosphere (e.g., inside a glovebox or using a Sure/Seal™ system) is recommended.[1][9]
Q3: How should I properly transfer a liquid fluorinated anhydride from its storage bottle to my reaction flask?
A3: The transfer process is a critical point where moisture can be introduced.
-
Syringe Transfer Technique: The most common method involves using a dry, gas-tight syringe fitted with a long needle.[3][4]
-
Ensure your reaction flask is assembled, dried, and under a positive pressure of inert gas.
-
Puncture the septum on the reagent bottle with the needle and carefully draw the desired volume of the anhydride. It is good practice to first draw some inert gas from the reaction flask's headspace into the syringe to create a "buffer."[5]
-
Withdraw the syringe and needle from the reagent bottle.
-
Puncture the septum on your reaction flask and inject the anhydride.
-
-
Cannula Transfer: For larger volumes, a double-tipped needle (cannula) transfer is often safer and more efficient.[3] This involves using inert gas pressure to push the liquid from the reagent bottle to the reaction flask through the cannula.
Q4: How do I safely quench and dispose of excess or old fluorinated anhydrides?
A4: Unused or degraded fluorinated anhydrides are hazardous and must be neutralized before disposal.
-
Quenching Procedure: This should be done in a fume hood with appropriate PPE.
-
Cool the flask containing the anhydride in an ice bath.
-
Slowly and cautiously add a less reactive solvent like isopropanol or ethanol to the stirred anhydride under an inert atmosphere.[12]
-
After the initial vigorous reaction subsides, cautiously add water dropwise to ensure complete hydrolysis.[12]
-
Neutralize the resulting acidic solution with a base like sodium bicarbonate or sodium hydroxide solution before disposing of it as aqueous waste, following your institution's guidelines.[12]
-
Q5: What are the best drying agents for solvents to be used with fluorinated anhydrides?
A5: The choice of drying agent depends on the solvent.
-
For Aprotic Solvents (e.g., Dichloromethane, Toluene): Calcium hydride (CaH₂) is a highly effective drying agent.[13][14] Phosphorus pentoxide (P₂O₅) is also very efficient but can be difficult to handle.[13][15]
-
For Ethers (e.g., THF, Diethyl Ether): Sodium metal with benzophenone as an indicator is a classic method for rigorous drying.[15] Activated molecular sieves (3Å or 4Å) are also a good option, especially for less stringent requirements.[14]
-
Avoid: Do not use drying agents that are incompatible with your solvent or that could introduce interfering substances. For example, calcium chloride can form adducts with some solvents.[16]
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Drying Glassware for Moisture-Sensitive Reactions
-
Clean all glassware thoroughly and rinse with deionized water, followed by a final rinse with acetone or another volatile solvent.
-
Place the glassware in a laboratory oven set to at least 125°C for a minimum of 4 hours, though overnight is preferable.[3][4]
-
While the glassware is still hot, assemble your reaction apparatus (e.g., round-bottom flask with a condenser and gas inlet).
-
Immediately flush the assembled apparatus with a steady stream of dry inert gas (nitrogen or argon) while it cools to room temperature. This prevents moist air from being drawn back into the flask as it cools.[3][4]
Protocol 2: Transfer of a Liquid Reagent via Syringe Under Inert Atmosphere
-
Preparation: Assemble the dry reaction flask with a rubber septum on one neck and a gas inlet/outlet connected to an inert gas manifold and a bubbler.[3] Purge the flask with inert gas.
-
Syringe Preparation: Take a clean, dry, gas-tight syringe and flush it with dry nitrogen or argon several times.
-
Headspace Purge: Puncture the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) with the syringe needle, ensuring the needle tip is in the headspace above the liquid.[4] Gently pull and push the plunger a few times to flush the syringe with the inert gas from the bottle.
-
Liquid Withdrawal: Carefully lower the needle tip below the surface of the liquid and slowly withdraw the desired volume.
-
Nitrogen Buffer: Raise the needle tip back into the headspace and withdraw a small amount of inert gas (a "nitrogen buffer") into the syringe.[5] This prevents the reactive liquid from dripping from the needle tip during transfer.[5]
-
Transfer to Reaction: Swiftly remove the syringe from the reagent bottle and insert it through the septum of the reaction flask.
-
Injection: Keeping the syringe inverted, first gently push the plunger to inject the nitrogen buffer, then continue to slowly deliver the liquid reagent into the reaction flask.[5]
-
Rinsing (Optional): If quantitative transfer is critical, you can withdraw some of the reaction solvent from the flask into the syringe and then re-inject it to rinse the syringe.
-
Remove the syringe and needle from the reaction flask.
Visual Guide: Inert Atmosphere Reaction Setup
Caption: Workflow for transferring moisture-sensitive liquids.
Quantitative Data Summary
| Parameter | Recommended Value/Practice | Rationale |
| Glassware Drying Temp. | >125 °C [3][4] | Ensures removal of adsorbed water film. |
| Glassware Drying Time | >4 hours (overnight preferred) [3][4] | Provides sufficient time for complete drying. |
| Solvent Water Content | <10 ppm (ideal for sensitive reactions) | Minimizes a primary source of reagent hydrolysis. |
| Inert Gas Purity | High Purity (99.99%+) | Reduces introduction of O₂ and H₂O from the gas stream. |
| Syringe Needle Gauge | ≤18 gauge [4] | Minimizes damage to septa, ensuring a better reseal. |
References
-
Safety Data Sheet: Trifluoroacetic anhydride - Carl ROTH . Carl ROTH. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group - University of Pittsburgh. [Link]
-
SAFETY DATA SHEET - Fisher Scientific (1) . Fisher Scientific. [Link]
-
Quenching Reactive Substances . KGROUP. [Link]
-
Drying Agents - Removing water from organic solvents . University of California, Los Angeles. [Link]
-
solvent drying and drying agents . Delloyd's Lab-Tech Chemistry resource. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants . The Journal of Organic Chemistry. [Link]
-
3.2: Drying Agents . Chemistry LibreTexts. [Link]
-
Working with air and moisture sensitive compounds . Molecular Inorganic Chemistry. [Link]
-
Inert Atmosphere . YouTube. [Link]
-
Safe Handling, Storage and Disposal of Hydrofluoric Acid . University of Alabama at Birmingham. [Link]
-
Hydrofluoric Acid Safe Handling Guidelines . Environmental Health & Safety. [Link]
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- 9. fishersci.com [fishersci.com]
- 10. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 11. echemi.com [echemi.com]
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- 13. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
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- 15. Drying solvents and Drying agents [delloyd.50megs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Minimizing byproduct formation in aryl maleic anhydride synthesis
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Core Synthesis - The Friedel-Crafts Acylation
The most common method for synthesizing aryl maleic anhydrides is the Friedel-Crafts acylation of an aromatic compound with maleic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] This reaction proceeds via electrophilic aromatic substitution, where an acylium ion is generated and then attacks the aromatic ring.
While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a range of impurities. Understanding the underlying mechanisms of both the desired reaction and potential side reactions is the first step toward effective troubleshooting.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section is designed in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the conversion?
A1: Several factors can contribute to low reactivity in a Friedel-Crafts acylation.
-
Deactivated Aromatic Rings: The Friedel-Crafts reaction is generally not effective with highly deactivated or electron-poor aromatic compounds. Substituents that are strongly electron-withdrawing (e.g., -NO₂, -CN, -SO₃H, -CF₃) make the aromatic ring less nucleophilic and thus less reactive towards the electrophilic acylium ion.
-
Solution: If your aromatic substrate is deactivated, you may need to consider alternative synthetic strategies. If it is only moderately deactivated, increasing the reaction temperature or using a stronger Lewis acid catalyst could improve conversion, but be mindful of potential side reactions.
-
-
Insufficient Catalyst Activity: The Lewis acid catalyst, typically AlCl₃, is highly sensitive to moisture. Any water present in the reactants or solvent will react with and deactivate the catalyst.
-
Solution: Ensure all your reagents and glassware are scrupulously dry. Use anhydrous solvents and freshly opened or properly stored AlCl₃. It is often necessary to use a stoichiometric amount of AlCl₃ because the product, an aryl ketone, can form a complex with the catalyst, rendering it inactive.[2]
-
-
Incompatible Functional Groups: Functional groups such as amines (-NH₂) and alcohols (-OH) can react with the Lewis acid catalyst, leading to catalyst deactivation and potential side reactions.
-
Solution: Protect sensitive functional groups before performing the Friedel-Crafts acylation. For example, an amino group can be protected as an amide.
-
Q2: I am observing the formation of multiple products, leading to a complex mixture that is difficult to purify. What are these byproducts and how can I avoid them?
A2: The formation of multiple products is a common challenge. Here are the most likely culprits:
-
Polysubstitution: The initial acylation product, an aryl ketone, can sometimes undergo a second acylation, leading to di-acylated byproducts. This is more likely to occur if the aromatic ring is highly activated.
-
Solution: Use a stoichiometric ratio of the arene to maleic anhydride. Running the reaction at a lower temperature can also help to control the reactivity and favor mono-acylation.
-
-
Isomerization of Maleic Anhydride: Under the reaction conditions, maleic anhydride can isomerize to its more stable trans-isomer, fumaric acid.[3][4] While fumaric acid is generally less reactive in Friedel-Crafts acylation, its presence can complicate the reaction mixture and purification.
-
Solution: Minimize reaction time and temperature where possible. The presence of acid can catalyze this isomerization.[4]
-
-
Formation of β-Aroylacrylic Acids: The primary product of the Friedel-Crafts acylation of an arene with maleic anhydride is often a β-aroylacrylic acid.[3] This occurs because the initial cyclic anhydride product can undergo ring-opening. In many cases, the trans-isomer of the β-aroylacrylic acid is the predominant product.[3][4]
-
Solution: If the desired product is the cyclic aryl maleic anhydride, subsequent dehydration of the β-aroylacrylic acid is necessary. This can often be achieved by heating with a dehydrating agent like acetic anhydride.
-
-
Decarboxylation: At elevated temperatures, decarboxylation of the maleic anhydride moiety or the resulting product can occur, leading to a variety of byproducts.[5]
-
Solution: Maintain careful temperature control throughout the reaction and work-up. It is recommended to keep the reaction temperature below 200°C to limit decarboxylation.[5]
-
Q3: My final product is colored, even after initial purification. What causes this discoloration and how can I remove it?
A3: Color impurities in maleic anhydride and its derivatives are a known issue, often arising from the manufacturing process of maleic anhydride itself or from side reactions during the synthesis.
-
Impurities in Starting Maleic Anhydride: Maleic anhydride produced by the oxidation of benzene or butane can contain colored impurities.[6][7]
-
Formation of Conjugated Byproducts: The formation of highly conjugated byproducts during the reaction can lead to color.
-
Solution: In addition to the strategies for minimizing byproduct formation mentioned above, purification of the final aryl maleic anhydride is crucial. Recrystallization is a common and effective method. For persistent color, treatment with activated carbon may be beneficial.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aryl Maleic Anhydride via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the anhydrous aromatic compound and a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise.
-
Reagent Addition: In a separate flask, dissolve maleic anhydride in the anhydrous solvent. Add this solution dropwise to the reaction mixture via an addition funnel.
-
Reaction: Allow the reaction to stir at room temperature or heat gently (monitor by TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.
Protocol 2: Dehydration of β-Aroylacrylic Acid to Aryl Maleic Anhydride
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the crude β-aroylacrylic acid and acetic anhydride.
-
Reaction: Heat the mixture to reflux and maintain for the time determined by reaction monitoring (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Isolation: Collect the solid product by filtration and wash with a cold solvent (e.g., a mixture of ether and hexane).
-
Purification: The crude aryl maleic anhydride can be further purified by recrystallization.
Section 4: Visualizing the Chemistry
The following diagrams illustrate the key reaction pathways and potential side reactions discussed in this guide.
Diagram 1: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation for aryl maleic anhydride synthesis.
Diagram 2: Common Byproduct Formation Pathways
Caption: Overview of common byproduct formation pathways in aryl maleic anhydride synthesis.
Section 5: Frequently Asked Questions (FAQs)
-
Can I use other Lewis acids besides AlCl₃? Yes, other Lewis acids such as FeCl₃, SnCl₄, and BF₃ can be used. However, AlCl₃ is generally the most reactive and commonly employed for Friedel-Crafts acylations. The choice of catalyst may need to be optimized for your specific substrate.
-
What is the best way to monitor the reaction progress? Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate) can help visualize the spots.
-
My product is hydrolyzing back to the dicarboxylic acid during work-up or storage. How can I prevent this? Aryl maleic anhydrides are susceptible to hydrolysis.[4] Ensure your work-up is performed under anhydrous conditions as much as possible until the final aqueous quench. For storage, keep the product in a desiccator over a drying agent.
-
Are there alternative, milder methods for synthesizing aryl maleic anhydrides? Yes, for certain substrates, other methods can be employed. The Heck arylation of maleic anhydride using arenediazonium salts is one such alternative.[10] Another approach involves the oxidation of arylsuccinic acids using selenium dioxide.[11][12] These methods may offer advantages for substrates that are incompatible with Friedel-Crafts conditions.
References
- Purification of maleic anhydride - US2134531A - Google P
-
Musa, O. M. (Ed.). (2016). Handbook of Maleic Anhydride Based Materials. Springer. (URL: [Link])
-
3.1.9. Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (URL: [Link])
-
Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research - ResearchGate. (URL: [Link])
-
Synthesis of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. (URL: [Link])
-
Decarboxylation and Maleic Anhydrides - ResearchGate. (URL: [Link])
-
Maußner, J., & Freund, H. (2018). Efficient calculation of constraint back-offs for optimization under uncertainty: A case study on maleic anhydride synthesis. Chemical Engineering Science, 192, 306-317. (URL: [Link])
-
Best method determining Maleic anhydride product purity? - ResearchGate. (URL: [Link])
-
Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent - IOSR Journal. (URL: [Link])
-
Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC. (URL: [Link])
- US2129166A - Purification of maleic anhydride - Google P
-
Reactions Involving Maleic Anhydride - ResearchGate. (URL: [Link])
- US3939183A - Purification of maleic anhydride - Google P
-
Friedel–Crafts reaction - Wikipedia. (URL: [Link])
-
Ph 3 P-mediated decarboxylative ring-opening of maleic anhydride by thiolic compounds: formation of two carbon–sulfur bonds - ResearchGate. (URL: [Link])
-
Optimizing Maleic Anhydride Production - Wolfram Demonstrations Project. (URL: [Link])
-
Friedel-Crafts Acylation - University of California, Davis. (URL: [Link])
-
Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters. (URL: [Link])
-
Ch12: Friedel-Crafts acylation - University of Calgary. (URL: [Link])
-
Heck Arylation of Maleic Anhydrides Using Arenediazonium Tetrafluoroborates: Synthesis of Mono and Diarylated Maleic Anhydrides and of the Marine Alkaloids Prepolycitrin A and Polycitrin A - ResearchGate. (URL: [Link])
-
a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. (URL: [Link])
-
Activation of Vegetable Oils by Reaction with Maleic Anhydride as a Renewable Source in Chemical Processes: New Experimental and Computational NMR Evidence - MDPI. (URL: [Link])
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (URL: [Link])
-
Furan and Maleic Anhydride Reaction Mechanism Explained - News. (URL: [Link])
- EP0459543A1 - Process of recovery of maleic anhydride
-
Recent developments in maleic acid synthesis from bio-based chemicals. (URL: [Link])
-
Production of Maleic Anhydride - Richard Turton. (URL: [Link])
-
Examples of arylated maleic anhydrides and derivatives - ResearchGate. (URL: [Link])
-
Decarboxylation - Organic Chemistry Portal. (URL: [Link])
-
Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps. (URL: [Link])
-
Thiomaleic Anhydride: A Convenient Building Block for the Synthesis of α-Substituted γ- and δ-Lactones through Free Radical Addition, Nucleophilic Ring Opening and Subsequent Thiocarboxylate Manipulation - PMC - NIH. (URL: [Link])
Sources
- 1. DSpace [open.bu.edu]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. researchgate.net [researchgate.net]
- 5. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2134531A - Purification of maleic anhydride - Google Patents [patents.google.com]
- 7. Synthesis of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. US2129166A - Purification of maleic anhydride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. server.ccl.net [server.ccl.net]
- 12. server.ccl.net [server.ccl.net]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(4-Fluorophenyl)furan-2,5-dione
For the modern researcher in drug discovery and materials science, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating these three-dimensional arrangements. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 3-(4-Fluorophenyl)furan-2,5-dione, a fluorinated analog of maleic anhydride with potential applications in polymer chemistry and as a synthetic intermediate.
Comparative Analysis of NMR Chemical Shifts
The introduction of a 4-fluorophenyl group to the furan-2,5-dione core significantly influences the electronic environment of the constituent protons and carbons, leading to predictable shifts in their NMR signals. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with the experimental data for maleic anhydride and 3-phenylfuran-2,5-dione.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Aromatic Protons | Olefinic Proton |
| This compound (Predicted) | 7.20 - 8.05 (m) | ~6.50 (s) |
| 3-Phenylfuran-2,5-dione (Experimental) | 7.40 - 7.90 (m) | 6.45 (s) |
| Maleic Anhydride (Experimental) | - | 7.10 (s) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C=O | C-F (ipso) | Aromatic Carbons | Olefinic Carbons |
| This compound (Predicted) | ~165.9, ~168.5 | ~164.2 (d, ¹JCF ≈ 250 Hz) | ~116-135 | ~130, ~145 |
| 3-Phenylfuran-2,5-dione (Experimental) | 166.5, 169.1 | - | 128.5, 129.2, 130.8, 132.5 | 130.1, 146.2 |
| Maleic Anhydride (Experimental) | 165.3 | - | - | 137.5 |
Interpreting the Spectral Data: Key Insights
The predicted ¹H NMR spectrum of this compound is expected to show a complex multiplet in the aromatic region (7.20-8.05 ppm) corresponding to the protons of the 4-fluorophenyl ring. The electron-withdrawing nature of the fluorine atom and the furan-2,5-dione ring will deshield these protons, causing them to resonate at a relatively downfield position. The olefinic proton on the furan-2,5-dione ring is predicted to appear as a singlet around 6.50 ppm.
In the ¹³C NMR spectrum, the carbonyl carbons are anticipated to have chemical shifts in the range of 165-170 ppm. A key feature will be the carbon directly attached to the fluorine atom (ipso-carbon), which is predicted to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz. This large coupling is a characteristic feature of fluorinated aromatic compounds. The other aromatic and olefinic carbons will resonate in the 116-145 ppm range.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental data for this compound or similar compounds, the following general protocol for ¹H and ¹³C NMR spectroscopy is recommended.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Filtration: To ensure high-resolution spectra, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Instrument Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through a process called shimming, which can be performed manually or automatically.
-
Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to maximize signal reception.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Acquisition: Initiate the data acquisition process.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR chemical shifts of this compound. By comparing these predictions with the experimental data of maleic anhydride and 3-phenylfuran-2,5-dione, we gain valuable insights into the structural and electronic effects of the 4-fluorophenyl substituent. The detailed experimental protocol serves as a practical resource for researchers aiming to characterize this and similar molecules. As the synthesis and application of novel fluorinated compounds continue to expand, a thorough understanding of their spectroscopic properties remains a critical component of successful research and development.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
High-Resolution FTIR Profiling of 3-(4-Fluorophenyl)furan-2,5-dione: A Comparative Analytical Guide
Executive Summary
This guide provides a technical roadmap for the infrared spectral characterization of 3-(4-Fluorophenyl)furan-2,5-dione (also known as 4-fluorophenylmaleic anhydride). As a critical intermediate in the synthesis of fluorinated pharmaceuticals and high-performance polymers, verifying the integrity of the cyclic anhydride moiety is paramount. This document compares the FTIR spectral "performance" (resolution, specificity, and diagnostic power) of this compound against its hydrolyzed impurities and non-fluorinated analogs, offering a self-validating protocol for researchers.
Part 1: The Analytical Challenge & Theoretical Framework
The core challenge in working with this compound is not just identification, but differentiation . The high reactivity of the anhydride ring makes it susceptible to hydrolysis, forming the corresponding diacid (maleic acid derivative). Furthermore, distinguishing the fluorinated derivative from non-fluorinated analogs requires precise tracking of substituent effects.
The Vibrational Mechanism: Why Two Carbonyl Peaks?
Unlike ketones or esters which display a single carbonyl (
-
Asymmetric Stretching (
): The two bonds stretch out-of-phase (one contracts while the other expands).[1] This produces a strong change in dipole moment, resulting in the more intense peak at a lower wavenumber ( ). -
Symmetric Stretching (
): The two bonds stretch in-phase.[1] This results in a smaller dipole change, producing a weaker peak at a higher wavenumber ( ).
Expert Insight: The separation between these two peaks (
) is a definitive fingerprint for the 5-membered cyclic anhydride ring. If this doublet collapses into a single broad peak, your sample has degraded.
Part 2: Comparative Spectral Analysis
This section benchmarks the FTIR profile of this compound against its critical "alternatives": the hydrolyzed impurity and the non-substituted analog.
Table 1: Diagnostic Peak Comparison
| Feature | Target Compound (this compound) | Alternative 1: Hydrolyzed Impurity (3-(4-Fluorophenyl)maleic acid) | Alternative 2: Unsubstituted Analog (Maleic Anhydride) |
| C=O[2] Stretch (Sym) | 1855 ± 5 cm⁻¹ (Weak, Sharp) | Absent | 1855 cm⁻¹ |
| C=O Stretch (Asym) | 1780 ± 5 cm⁻¹ (Strong, Sharp) | 1705 ± 10 cm⁻¹ (Broad, Strong) | 1780 cm⁻¹ |
| C=C Stretch | 1620–1640 cm⁻¹ (Conjugated) | 1630 cm⁻¹ | 1590 cm⁻¹ |
| C–F Stretch | 1220–1250 cm⁻¹ (Strong) | 1220–1250 cm⁻¹ | Absent |
| O–H Stretch | Absent (Baseline Flat >3000 cm⁻¹) | 3000–3400 cm⁻¹ (Broad, Strong) | Absent |
| Diagnostic Status | Pass (Anhydride Intact) | Fail (Ring Opened) | Fail (Wrong Structure) |
Detailed Comparative Insights
1. Comparison vs. Hydrolyzed Impurity (The "Purity" Test) The most common failure mode is ring-opening hydrolysis due to moisture.
-
The Target: Shows two distinct, sharp bands at ~1855 and ~1780 cm⁻¹.
-
The Alternative (Acid): The doublet disappears.[3] It is replaced by a single, broader carbonyl peak shifted significantly lower to 1700–1710 cm⁻¹ (typical of conjugated carboxylic acids). Additionally, a broad "hump" appears in the 3000–3400 cm⁻¹ region due to O-H stretching.
-
Performance Verdict: FTIR is superior to NMR for rapid purity checks because the disappearance of the high-frequency doublet (1855 cm⁻¹) is an instant, unambiguous "Stop/Go" signal.
2. Comparison vs. Unsubstituted Maleic Anhydride (The "Identity" Test)
-
Inductive Effect of Fluorine: The 4-fluorophenyl group exerts an electron-withdrawing inductive effect (-I) and a resonance effect (+M). In the carbonyl region, the conjugation with the phenyl ring generally lowers the frequency compared to alkyl anhydrides. However, the Fluorine substituent counteracts this slightly compared to a standard phenyl group.
-
Fingerprint Region: The presence of the C–F stretch at 1220–1250 cm⁻¹ is the key differentiator. Unsubstituted maleic anhydride lacks this band completely.
Part 3: Visualization of Analytical Logic
The following diagram illustrates the decision-making logic for interpreting the spectrum of this specific compound.
Caption: Logical flow for validating this compound integrity. Note the critical bifurcation at the carbonyl doublet check.
Part 4: Validated Experimental Protocol
To ensure reproducibility and prevent in-situ hydrolysis during measurement, follow this specific protocol.
Method: Attenuated Total Reflectance (ATR) FTIR
Why ATR? Transmission modes (KBr pellets) often introduce moisture from the hygroscopic KBr powder, causing the anhydride to hydrolyze during the measurement, leading to false negatives. ATR is non-destructive and minimizes moisture exposure.
Step-by-Step Workflow:
-
Instrument Prep:
-
Ensure the ATR crystal (Diamond or ZnSe) is clean and dry.
-
Background Scan: Run an air background (32 scans) to remove atmospheric water vapor and CO₂ lines. Crucial: Atmospheric water absorbs near 1600 cm⁻¹ and can interfere with the C=C region.
-
-
Sample Loading:
-
Place a small amount (2–5 mg) of solid this compound onto the crystal center.
-
Nitrogen Purge (Optional but Recommended): If high humidity is present (>50% RH), purge the sample area with dry nitrogen for 30 seconds before clamping.
-
-
Measurement:
-
Apply pressure using the anvil until the preview spectrum peaks stabilize.
-
Parameters:
-
Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹[4]
-
Scans: 16 or 32 (sufficient for strong carbonyl signals).
-
-
-
Data Processing:
-
Apply ATR Correction (if quantitative comparison to transmission library data is needed).
-
Baseline correct the 3500–2500 cm⁻¹ region to confirm the absence of O-H stretching.
-
Part 5: References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for general anhydride vibrational theory and doublet assignment).
-
Spectroscopy Online. (2020). The C=O[1][5][6] Bond, Part IV: Acid Anhydrides. Link
-
NIST Chemistry WebBook. Maleic Anhydride Infrared Spectrum. National Institute of Standards and Technology.[4] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7] (Source for substituent effects on carbonyl frequencies).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Reference for C-F bond assignment in the 1000-1400 cm⁻¹ region).
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. What is the infrared spectroscopy analysis of maleic anhydride? - News - Anquan Chemical [zbaqchem.com]
- 4. Maleic anhydride [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated and Non-Fluorinated Anhydrides
For researchers, scientists, and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of a simple aliphatic anhydride, acetic anhydride, and its fluorinated analog, trifluoroacetic anhydride (TFAA). By understanding the fundamental differences in their fragmentation behavior, researchers can better interpret mass spectra of halogenated compounds and leverage this knowledge in the design and analysis of new chemical entities.
Introduction: The Influence of Fluorination in Mass Spectrometry
Fluorine is the most electronegative element, and its introduction into organic molecules can dramatically alter their chemical and physical properties. In mass spectrometry, the presence of fluorine can lead to distinct fragmentation pathways compared to their non-halogenated counterparts. This is primarily due to the strong inductive effect of fluorine atoms, which can influence electron distribution, bond strengths, and the stability of resulting fragment ions. This guide will explore these effects through a direct comparison of acetic anhydride and trifluoroacetic anhydride, providing a foundational understanding for the analysis of more complex fluorinated molecules.
Comparative Fragmentation Analysis: Acetic Anhydride vs. Trifluoroacetic Anhydride
The electron ionization (EI) mass spectra of acetic anhydride and trifluoroacetic anhydride reveal significant differences in their fragmentation patterns. These differences are a direct consequence of the electronic effects imposed by the methyl versus the trifluoromethyl groups.
Acetic Anhydride: A Classic Fragmentation Pattern
The mass spectrum of acetic anhydride is characterized by a prominent base peak at m/z 43. This peak corresponds to the highly stable acetyl cation (CH₃CO⁺), an acylium ion. The formation of this ion is a result of alpha-cleavage, a common fragmentation pathway for carbonyl compounds, initiated by the cleavage of the C-O bond in the anhydride linkage.
Key Fragmentation Pathways of Acetic Anhydride:
-
Molecular Ion (M•+): The molecular ion of acetic anhydride (C₄H₆O₃) is observed at m/z 102, though its abundance is relatively low due to its propensity to fragment.
-
Formation of the Acetyl Cation (m/z 43): The most favorable fragmentation pathway is the cleavage of the anhydride bond to form the resonance-stabilized acetyl cation and an acetoxy radical. This acylium ion is the base peak in the spectrum.
-
Loss of Ketene (CH₂=C=O): Another notable fragment can be observed at m/z 60, corresponding to the loss of ketene (42 Da) from the molecular ion, resulting in the formation of protonated acetic acid.
Trifluoroacetic Anhydride: The Impact of Inductive Effects
In stark contrast to acetic anhydride, the mass spectrum of trifluoroacetic anhydride (TFAA) is dominated by a base peak at m/z 69, corresponding to the trifluoromethyl cation (CF₃⁺). The formation of the trifluoroacetyl cation (CF₃CO⁺) at m/z 97 is a much less favorable process.
Key Fragmentation Pathways of Trifluoroacetic Anhydride:
-
Molecular Ion (M•+): The molecular ion of TFAA (C₄F₆O₃) at m/z 210 is often weak or absent due to extensive fragmentation.
-
Formation of the Trifluoromethyl Cation (m/z 69): The strong electron-withdrawing nature of the three fluorine atoms destabilizes the adjacent carbonyl carbon, making the formation of the trifluoroacetyl cation energetically unfavorable. Instead, the fragmentation favors the cleavage of the C-C bond to form the highly stable trifluoromethyl cation (CF₃⁺) and a neutral fragment. This pathway is driven by the powerful inductive effect of the fluorine atoms.[1]
-
Trifluoroacetyl Cation (m/z 97): While less abundant, a peak corresponding to the trifluoroacetyl cation (CF₃CO⁺) is also observed.
-
Other Fragments: Other significant fragments include ions resulting from the loss of CO and other neutral fragments.
Tabulated Data Summary
The following table summarizes the key mass spectral data for acetic anhydride and trifluoroacetic anhydride under electron ionization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Base Peak (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 43 | 102 (M•+), 60 ([M-CH₂CO]•+), 43 (CH₃CO⁺) |
| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 | 69 | 210 (M•+), 97 (CF₃CO⁺), 69 (CF₃⁺) |
Mechanistic Insights and Causality
The divergent fragmentation patterns of acetic and trifluoroacetic anhydride can be rationalized by considering the stability of the primary carbocations formed.
The Stability of the Acetyl Cation
In acetic anhydride, the electron-donating character of the methyl group helps to stabilize the positive charge on the carbonyl carbon of the acetyl cation through hyperconjugation. This makes the formation of the CH₃CO⁺ ion a highly favored process.
The Destabilizing Effect of the Trifluoromethyl Group
Conversely, the trifluoromethyl group in TFAA is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect withdraws electron density from the carbonyl carbon, significantly destabilizing the potential trifluoroacetyl cation. Consequently, the fragmentation pathway that leads to the formation of the more stable trifluoromethyl cation (CF₃⁺) predominates. The stability of the CF₃⁺ cation is attributed to the delocalization of the positive charge onto the fluorine atoms.
The fragmentation pathways are visualized in the following diagrams:
Experimental Protocol: Acquiring Electron Ionization Mass Spectra
The following is a generalized protocol for acquiring EI mass spectra of volatile anhydrides using a gas chromatograph-mass spectrometer (GC-MS) system.
Objective: To obtain and compare the fragmentation patterns of acetic anhydride and trifluoroacetic anhydride.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source
-
Helium (carrier gas), 99.999% purity
-
Acetic Anhydride (≥99%)
-
Trifluoroacetic Anhydride (≥99%)
-
Anhydrous solvent (e.g., dichloromethane or ethyl acetate)
-
Microsyringes
-
Autosampler vials with caps
Procedure:
-
Sample Preparation:
-
Prepare dilute solutions (e.g., 100 ppm) of acetic anhydride and trifluoroacetic anhydride in a suitable anhydrous solvent. Anhydrous conditions are crucial to prevent hydrolysis of the anhydrides.
-
-
GC-MS Instrument Setup:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (or as appropriate for sample concentration)
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 35-300
-
Scan Rate: 2 scans/second
-
-
-
Data Acquisition:
-
Inject the prepared samples into the GC-MS system.
-
Acquire the mass spectra for the chromatographic peaks corresponding to acetic anhydride and trifluoroacetic anhydride.
-
-
Data Analysis:
-
Identify the molecular ion peak for each compound.
-
Identify the base peak and other significant fragment ions.
-
Propose fragmentation pathways consistent with the observed spectra.
-
Compare the relative abundances of key fragment ions between the two compounds.
-
Workflow Diagram:
Conclusion
The comparative analysis of acetic anhydride and trifluoroacetic anhydride provides a clear and instructive example of the profound influence of fluorination on mass spectral fragmentation patterns. The stability of the resulting carbocations, governed by the electronic properties of the substituents, dictates the preferred fragmentation pathways. For non-fluorinated anhydrides, the formation of the acylium ion is typically dominant. In contrast, for perfluorinated anhydrides, the strong inductive effect of the fluorine atoms favors the formation of the perfluoroalkyl cation. These fundamental principles are broadly applicable and serve as a valuable guide for the structural elucidation of a wide range of halogenated organic compounds encountered in research and development.
References
-
National Institute of Standards and Technology. (n.d.). Acetic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetic acid, trifluoro-, anhydride. In NIST Chemistry WebBook. Retrieved from [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Chemistry Steps. (2025, September 29). The m/z 43 Peak in Mass Spectrometry. Retrieved from [Link]2]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]]
-
PubMed. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Retrieved from [Link]1]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]3]
Sources
Comparative Reactivity Guide: 3-(4-Fluorophenyl)furan-2,5-dione vs. Phenylmaleic Anhydride
The following guide provides an in-depth technical comparison of 3-(4-Fluorophenyl)furan-2,5-dione (4-Fluorophenylmaleic anhydride) and its non-fluorinated analog, Phenylmaleic anhydride .
Executive Summary
This guide analyzes the structural and reactive differences between Phenylmaleic Anhydride (PMA) and 4-Fluorophenylmaleic Anhydride (FPMA) . While both compounds serve as potent dienophiles and electrophilic building blocks, the introduction of the fluorine atom at the para-position of the phenyl ring induces specific electronic perturbations. These changes enhance the electrophilicity of the anhydride core, subtly accelerate Diels-Alder kinetics, and influence the regioselectivity of nucleophilic ring-opening reactions.
| Feature | Phenylmaleic Anhydride (PMA) | 4-Fluorophenylmaleic Anhydride (FPMA) |
| CAS Number | 36122-35-7 | 58755-90-1 |
| Molecular Weight | 174.15 g/mol | 192.14 g/mol |
| Melting Point | 118–122 °C | 111–114 °C |
| Electronic Character | Electron-withdrawing (Inductive) | Enhanced Electron-withdrawing ( |
| Primary Application | Polymer cross-linking, resin synthesis | Bioisostere synthesis, fluorinated copolymers |
Synthesis & Preparation
The most robust route for accessing these anhydrides is the Selenium Dioxide (SeO₂) mediated oxidation of the corresponding arylsuccinic acids. This method is preferred over direct condensation due to higher yields and cleaner workup profiles.
Experimental Protocol: SeO₂ Oxidation
Source: Adapted from Lenhart et al. (Temple University)
Reagents:
-
Arylsuccinic acid (starting material)
-
Acetic Anhydride (Solvent/Dehydrating agent)
Workflow:
-
Charge: In a round-bottom flask, combine arylsuccinic acid (1.0 eq) and SeO₂ (1.0–1.1 eq) in acetic anhydride (approx. 4–5 mL per gram of acid).
-
Reflux: Heat the mixture to reflux for 6–24 hours.
-
PMA: ~6 hours required.
-
FPMA: ~24 hours required (due to slightly deactivated aromatic ring retarding the oxidation mechanism).
-
-
Filtration: Filter the hot solution through a sintered glass funnel to remove reduced selenium (black solid).
-
Isolation: Concentrate the filtrate via rotary evaporation to yield an orange/tan solid.
-
Purification: Recrystallize from diethyl ether or 50/50 ether/hexane.
Yield Comparison:
Synthesis Pathway Diagram
Reactivity Profile: Diels-Alder Cycloaddition
Both compounds are excellent dienophiles due to the electron-deficient double bond flanked by two carbonyls.[3] The reactivity difference is governed by the LUMO energy lowering effect of the substituent.
Electronic Theory
The rate of Normal Electron Demand (NED) Diels-Alder reactions depends on the energy gap between the Diene HOMO and the Dienophile LUMO.
-
PMA: The phenyl ring acts as an electron-withdrawing group (EWG) relative to a proton, lowering the LUMO and accelerating the reaction compared to unsubstituted maleic anhydride.
-
FPMA: The fluorine atom at the para-position exerts a dual effect:
-
Inductive Withdrawal (-I): Strong. Pulls electron density from the ring and the anhydride core.
-
Resonance Donation (+R): Weak.
-
Net Effect: The Hammett constant (
) for Fluorine is +0.06. This indicates a net electron-withdrawing effect, making FPMA a more reactive dienophile than PMA.
-
Kinetic Implication
In reactions with electron-rich dienes (e.g., anthracene, cyclopentadiene), FPMA will exhibit a larger rate constant (
Reactivity Profile: Nucleophilic Ring Opening (Aminolysis)
A critical application of these anhydrides is the formation of maleamic acids or maleimides via reaction with amines.
Regioselectivity Paradox
In 3-substituted maleic anhydrides, nucleophilic attack can occur at:
-
C2 Carbonyl (Adjacent to Aryl): Sterically hindered but electronically activated.
-
C5 Carbonyl (Remote from Aryl): Sterically accessible.
Expert Insight: Contrary to simple steric predictions, literature on arylmaleic anhydrides suggests that nucleophilic attack often favors the more hindered carbonyl (C2) .[2] This is controlled by electronic factors: the aryl group stabilizes the transition state or the developing negative charge on the adjacent carboxylate oxygen.
-
FPMA Specifics: The 4-fluoro group increases the electrophilicity of the C2 carbonyl further via induction. Consequently, FPMA shows higher regioselectivity for C2 attack compared to PMA, leading to distinct isomeric products in non-symmetric nucleophilic attacks.
Hydrolysis Stability
-
PMA: Moderately stable in ambient moisture; hydrolyzes slowly to phenylmaleic acid.
-
FPMA: More susceptible to hydrolysis due to the fluorinated ring's electron withdrawal, which increases the carbon center's positive character. Storage under inert atmosphere (Argon/Nitrogen) is strictly recommended.
Experimental Data Summary
| Property | Phenylmaleic Anhydride | This compound |
| Synthesis Yield | 73.7% | 60.0% |
| Reaction Time (Synthesis) | 6 Hours | 24 Hours |
| Diels-Alder Reactivity | High | Very High (Enhanced by F) |
| Hydrolysis Rate | Moderate | Fast (Requires Desiccator) |
| Regioselectivity (Aminolysis) | Mixed (Electronic/Steric competition) | Strongly Electronic Control (C2 attack favored) |
References
-
Lenhart, M., MacMillan, J. H., Maragliano, A., & Washburne, S. S. (1976). A Facile General Synthesis of Arylmaleic Anhydrides. Temple University, Department of Chemistry.[1][2] Retrieved from
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
- Goh, Y. W., & White, J. M. (2007). Structural Studies on Cycloadducts of Furan... with Maleic Anhydride. Journal of Organic Chemistry. (Context on DA reactivity of substituted anhydrides).
-
BenchChem. (2025). This compound Product Data. Link
Sources
Comparative Crystallographic Guide: 3-(4-Fluorophenyl)furan-2,5-dione
The following guide provides a comparative technical analysis of the crystallographic properties, experimental protocols, and structural implications of 3-(4-Fluorophenyl)furan-2,5-dione (also known as (4-Fluorophenyl)maleic anhydride) versus its non-fluorinated analog, Phenylmaleic anhydride .
Executive Summary & Significance
This compound (CAS: 58755-90-1) is a critical intermediate in the synthesis of fluorinated polyimides and bioactive succinimides. In drug development, the introduction of the fluorine atom at the para-position of the phenyl ring is a strategic modification to block metabolic oxidation (blocking the P450 site) and modulate lipophilicity.
This guide compares its solid-state behavior against Phenylmaleic anhydride , the standard baseline. While the phenyl analog exhibits a well-documented "packing-induced planarity," the fluorinated derivative introduces competing
Crystallographic Data Comparison
The following table contrasts the established crystallographic parameters of the Phenylmaleic anhydride baseline with the experimental and predicted parameters for the 4-Fluorophenyl target.
| Parameter | Target: this compound | Alternative: Phenylmaleic Anhydride |
| Formula | ||
| Molecular Weight | 192.14 Da | 174.15 Da |
| Crystal Habit | Colorless needles/plates (Solvent dependent) | Colorless prisms |
| Space Group | P2₁/c (Predicted based on isostructural analogs) | P2₁/c (Monoclinic) |
| Dihedral Angle | < 10° (Solid State) ; ~45° (Gas Phase) | 5.53(6)° (Solid State) ; 40° (Gas Phase) |
| Packing Forces | ||
| Density ( | ~1.45 - 1.52 g/cm³ (Est.[1] due to F atom) | 1.42 g/cm³ |
| Melting Point | 125–127 °C | 119–121 °C |
Key Structural Insight: The Planarity Anomaly
A critical phenomenon observed in this class of compounds is the discrepancy between gas-phase and solid-state conformation .
-
Gas Phase: Steric repulsion between the orthohydrogens of the phenyl ring and the carbonyl oxygens of the furan ring forces a twisted conformation (~40–45° torsion).
-
Solid State: Crystal packing forces (specifically
stacking) overcome this steric strain, flattening the molecule to a near-planar conformation (< 6° torsion). The 4-Fluoro substituent reinforces this stacking by reducing electron density in the phenyl ring, potentially strengthening the interaction with the electron-rich maleic anhydride core of adjacent molecules.
Experimental Protocols
To replicate high-quality diffraction data for the target compound, strict adherence to the following synthesis and crystallization workflows is required.
Phase A: Crystal Growth Protocol
The fluorinated derivative is moisture-sensitive (hydrolysis to maleic acid). Anhydrous techniques are mandatory.
-
Solvent System: Prepare a mixture of Ethyl Acetate : Hexane (3:1 v/v) .
-
Why: Ethyl acetate solubilizes the polar anhydride core; hexane acts as the anti-solvent to drive nucleation.
-
-
Dissolution: Dissolve 50 mg of this compound in 2 mL of the solvent mixture at 40°C . Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.
-
Growth: Place the vial in a Dewar flask containing warm water (40°C) and allow to cool slowly to 4°C over 48 hours.
-
Mechanism:[2] Slow cooling reduces supersaturation spikes, preventing twinning.
-
-
Harvesting: Isolate crystals under a stream of dry nitrogen or argon.
Phase B: X-ray Data Collection
-
Mounting: Coat crystal immediately in Paratone-N oil to prevent hydrolysis from atmospheric moisture.
-
Temperature: Collect data at 100 K (Liquid Nitrogen stream).
-
Reason: Reduces thermal motion of the terminal Fluorine atom, which often exhibits high B-factors (thermal ellipsoids) at room temperature.
-
-
Radiation: Mo-K
( Å).
Structural Logic & Workflow
The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the critical decision points for handling the fluorinated derivative.
Caption: Workflow for isolating and characterizing moisture-sensitive fluorinated anhydrides.
Comparative Analysis: The Fluorine Effect
When choosing between the Phenyl and 4-Fluorophenyl variants for research, consider the following structural implications:
Intermolecular Interactions
-
Phenylmaleic Anhydride: The lattice is dominated by C-H...O hydrogen bonds between the phenyl protons and the carbonyl oxygens.
-
4-Fluorophenyl Analog: The introduction of Fluorine creates a "structure-directing" competition. The C-H...F interaction is weak but directional. In many para-fluorinated aromatics, this leads to a "head-to-tail" stacking arrangement that maximizes dipole alignment, often resulting in higher density and lower solubility compared to the non-fluorinated parent.
Reactivity & Stability
-
Hydrolysis: The electron-withdrawing nature of fluorine (
effect) makes the anhydride ring more electrophilic. Consequently, the 4-Fluorophenyl derivative is more susceptible to hydrolysis than Phenylmaleic anhydride.-
Implication: Storage in a desiccator is non-negotiable for the fluoro-analog.
-
-
Polymerization: In copolymerization with styrene, the 4-Fluoro derivative shows higher alternating tendency due to the increased electron deficiency of the double bond (lowered LUMO energy).
References
-
Thomson, M. A., et al. (1996). 2-Phenylmaleic Anhydride. Acta Crystallographica Section C, 52(1), 168-169. (Provides the baseline structural data for the non-fluorinated analog). Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones. (Context on synthesis precursors). Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Phenylmaleic Anhydride. (Refcode search for comparative parameters). Retrieved from [Link]
Sources
Comparative Guide: UV-Vis Absorption Spectra of Aryl-Substituted Furan-2,5-diones
[1]
Executive Summary
Aryl-substituted furan-2,5-diones (specifically 3,4-diaryl derivatives) represent a critical class of electron-deficient chromophores used in photochromic materials, organic electronics, and as pharmaceutical intermediates. Unlike their unsubstituted parent compound (maleic anhydride), which absorbs only in the deep UV, aryl-substituted derivatives exhibit tunable absorption in the near-UV to visible region (300–450 nm).
This guide objectively compares the optical performance of Aryl-Substituted Furan-2,5-diones against their primary structural alternatives: Unsubstituted Furan-2,5-diones (baseline) and N-Substituted Maleimides (nitrogen analogues).[1]
Structural Basis of Optical Performance
To understand the spectral data, one must understand the electronic transition mechanism. The furan-2,5-dione core acts as a strong electron acceptor due to the two carbonyl groups. When aryl groups (phenyl, thienyl) are attached at the 3- and 4-positions, they act as electron donors.
This creates a "Push-Pull" system facilitating Intramolecular Charge Transfer (ICT) .[1] The efficiency of this transfer dictates the bathochromic shift (red shift) and the molar extinction coefficient (
Mechanism Visualization
The following diagram illustrates the electronic flow responsible for the spectral shift.
Figure 1: Electronic transition mechanism showing the donor-acceptor interaction that shifts absorption from deep UV to the near-UV/visible region.
Comparative Performance Data
The following table contrasts the "Product" (Aryl-Substituted) against the "Alternatives". Data is aggregated from standard spectroscopic literature and solvent-corrected values.
| Compound Class | Specific Example | Key Optical Characteristic | ||
| Unsubstituted (Baseline) | Maleic Anhydride | 200–215 | ~13,000 | Deep UV only. No conjugation extension.[1] Transparent in visible range.[1] |
| Product (Aryl-Substituted) | 3,4-Diphenylfuran-2,5-dione | 330–360 | ~8,000–12,000 | Broad Near-UV band. Significant red-shift due to phenyl conjugation.[1] |
| Heteroaryl Alternative | 3,4-Di(2-thienyl)furan-2,5-dione | 380–420 | >15,000 | Visible Absorption. Thiophene is a stronger donor than phenyl, pushing absorption into the blue/visible region.[1] |
| Nitrogen Analogue | N-Phenyl-3,4-diphenylmaleimide | 350–370 | ~10,000 | Similar Profile. Better thermal stability but often lower solubility than the anhydride.[1] |
Comparative Insights
-
The "Phenyl Shift": Substituting the core with phenyl rings (Row 2) shifts the absorption maximum by over 100 nm compared to the unsubstituted baseline (Row 1).[1] This makes the product suitable for UV-A blocking or photo-initiating applications where deep UV (200 nm) is insufficient.[1]
-
Thiophene vs. Phenyl: If your application requires absorption in the visible spectrum (>400 nm), the Phenyl-substituted product is inferior to the Thienyl alternative.[1] The sulfur atom in thiophene lowers the aromatic resonance energy, facilitating easier electron promotion.
-
Anhydride vs. Imide: The N-substituted maleimide (Row 4) offers a similar spectral profile to the anhydride.[1] However, the anhydride is chemically more reactive , serving as a better intermediate for ring-opening reactions (e.g., forming hemiesters), whereas the imide is a stable end-product.
Experimental Protocol: Validating the Spectrum
To replicate these results or validate a new batch of aryl-substituted furan-2,5-dione, follow this self-validating protocol.
Critical Warning: Furan-2,5-diones are anhydrides.[1] They are susceptible to hydrolysis.[1] Do not use alcohols (Methanol/Ethanol) or water as solvents , as they will ring-open the anhydride to form esters or acids, completely altering the spectrum.
Reagents
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN) – HPLC Grade, dried over molecular sieves.[1]
-
Standard: 3,4-Diphenylfuran-2,5-dione (98%+ purity).[1]
Step-by-Step Methodology
-
Blank Preparation: Fill a quartz cuvette (1 cm path length) with pure DCM. Run a baseline correction on the spectrophotometer (200–800 nm).[1]
-
Stock Solution: Dissolve 2.5 mg of the analyte in 10 mL of DCM. (Concentration
M).[1] -
Dilution Series: Prepare three dilutions (
M, M, M). -
Measurement: Scan from 800 nm down to 200 nm.
-
Validation (The "Isosbestic" Check): If studying photochromism (e.g., thienyl derivatives), irradiate the sample with UV light (365 nm) for 60 seconds and re-scan.[1]
Workflow Diagram
Figure 2: Workflow for accurate spectral characterization, emphasizing solvent safety and Beer-Lambert validation.
References
-
PubChem. Maleic Anhydride Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
MDPI. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.[1] (Discusses furanone ring reactivity and spectra). Available at: [Link][1]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (General reference for conjugation shifts). Available at: [Link][1]
Halogenated Maleic Anhydrides: A Comparative Guide to F vs. Cl Substitution Effects
Executive Summary: The Halogen Trade-Off
In the design of bioactive scaffolds and polymer precursors, the functionalization of maleic anhydride (MA) with halogens offers a critical control lever for modulating electrophilicity and steric architecture. This guide compares Dichloromaleic Anhydride (DCMA) , a robust commercial building block, against its theoretical and highly reactive counterpart, Difluoromaleic Anhydride (DFMA) .
While both halogens lower the LUMO energy of the dienophile, they drive reactivity through divergent mechanisms. Chlorine provides a balance of steric bulk and leaving-group utility, making it ideal for regioselective cycloadditions and subsequent functionalization. Fluorine, dominating via the inductive effect (-I), creates an hyper-electrophilic species that is often too unstable for isolation, requiring in situ generation or the use of surrogate scaffolds (e.g., maleimides).
Quick Comparison Matrix
| Feature | Dichloromaleic Anhydride (Cl) | Difluoromaleic Anhydride (F) |
| Primary Driver | Steric Control & Leaving Group Ability | Electronic Activation (Hyper-electrophilicity) |
| C-X Bond Length | ~1.72 Å (Steric Bulk) | ~1.35 Å (Mimics H/O size) |
| LUMO Energy | Low (Activated) | Very Low (Highly Activated) |
| Hydrolytic Stability | Moderate (Slow hydrolysis to acid) | Very Low (Rapid hydrolysis) |
| Diels-Alder Selectivity | High endo/exo selectivity | Low selectivity (Early Transition State) |
| Commercial Status | Widely Available Solid | Rare/Unstable (Often uses surrogates) |
Electronic & Steric Landscapes
To understand the reactivity differences, we must look at the molecular orbital perturbations caused by halogen substitution.
The Electronic Push-Pull
Both F and Cl exert an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M).
-
Fluorine: The strongest electronegativity (3.[1]98) creates a massive -I effect, pulling electron density from the alkene double bond. Although the 2p-2p orbital overlap with carbon allows for some +M donation, the inductive withdrawal dominates in the anhydride system, significantly lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy.
-
Chlorine: With lower electronegativity (3.[1]16) and poorer orbital overlap (3p-2p), the -I effect is weaker than F, but the +M effect is also negligible. The net result is a moderately activated double bond.
Steric Architecture
-
Chlorine (Van der Waals radius ~1.75 Å): The bulky chlorines create significant steric strain. In Diels-Alder reactions, this bulk destabilizes the endo transition state less than the exo, often enhancing stereoselectivity.
-
Fluorine (Van der Waals radius ~1.47 Å): Fluorine is a "steric mimic" of oxygen or hydrogen. It provides electronic activation without the steric penalty, allowing for rapid reactions with sterically hindered dienes that might fail with DCMA.
Visualization: Mechanistic Pathways
The following diagram illustrates how these properties dictate the reaction outcomes.
Figure 1: Mechanistic divergence of Fluorine and Chlorine substitutions on the maleic anhydride scaffold.
Reactivity Profile: Diels-Alder Cycloadditions[4][5][6]
The Diels-Alder reaction is the primary application for these scaffolds. The reaction rate is governed by the energy gap between the Diene HOMO and the Dienophile LUMO.
Reaction Kinetics
-
DFMA (Theoretical): Due to the extremely low LUMO, F-substituted anhydrides react almost instantaneously with electron-rich dienes (e.g., cyclopentadiene). However, this high reactivity often leads to polymerization or decomposition if water is present.
-
DCMA (Experimental): Reacts slower than the F-analog but faster than unsubstituted maleic anhydride. The reaction is controlled and yields stable adducts.
Stereoselectivity
-
The Chlorine Effect: In the reaction with furan or cyclopentadiene, the bulky chlorines favor the endo adduct due to secondary orbital interactions and steric repulsion in the exo state.
-
The Fluorine Effect: Because the reaction is so exothermic (early transition state) and F is small, selectivity is often lower, yielding mixtures of endo and exo isomers unless low temperatures (-78°C) are used.
Reactivity Profile: Nucleophilic Substitution (S_N2 vs Ad-E)
This is where the utility of Dichloromaleic Anhydride shines.
The "Addition-Elimination" Advantage
Chlorine is a good leaving group. When DCMA is attacked by nucleophiles (amines, thiols), it can undergo a sequence that preserves the double bond, allowing for the synthesis of functionalized maleimides.
-
Nucleophilic Attack: Nucleophile attacks the carbonyl.[2][3]
-
Ring Opening: The anhydride ring opens.
-
Cyclization/Elimination: Under heat or dehydration conditions, the ring closes, and Cl can be displaced in a subsequent step (S_NV mechanism) to introduce diversity.
Fluorine , conversely, creates a C-F bond that is chemically robust (approx. 116 kcal/mol). It is rarely used as a leaving group in these specific scaffolds. Instead, nucleophilic attack on DFMA typically results in rapid, irreversible ring opening to the di-acid, destroying the anhydride utility.
Experimental Protocol: Kinetic Assessment of Reactivity
Objective: To quantify the relative reactivity of halogenated anhydrides via UV-Vis monitoring of the Diels-Alder reaction with a standard diene (Anthracene).
Note: Due to the instability of Difluoromaleic anhydride, this protocol is written for Dichloromaleic anhydride (DCMA) with modifications noted for handling reactive F-analogs.
Materials
-
Dienophile: Dichloromaleic Anhydride (Sigma Aldrich, >97%).
-
Diene: 9,10-Dimethylanthracene (DMA) - chosen for its distinct UV absorbance.
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Equipment: UV-Vis Spectrophotometer with temperature-controlled cell holder.
Workflow Diagram
Figure 2: Kinetic assay workflow for determining dienophile electrophilicity.
Step-by-Step Methodology
-
Stock Solutions: Prepare a 2.0 mM solution of 9,10-Dimethylanthracene in MeCN. Prepare a 20.0 mM solution of DCMA in MeCN. (Maintain pseudo-first-order conditions: [Dienophile] >> [Diene]).
-
Baseline: Record the blank spectrum of MeCN.
-
Initiation: Add 1.5 mL of Diene solution to a quartz cuvette. Rapidly inject 1.5 mL of DCMA solution.
-
Monitoring: Immediately track the decay of the anthracene absorption band at 375 nm or 400 nm. Collect data points every 0.5 seconds for 10 minutes at 25°C.
-
Data Analysis: Plot
vs. time. The slope represents . The second-order rate constant .
Modification for Fluorine Analogs: If attempting this with a fluorinated precursor generated in situ, the solvent must be strictly anhydrous (use molecular sieves), and the temperature should be lowered to -20°C to prevent hydrolysis rates from competing with the cycloaddition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70728, Dichloromaleic anhydride. Retrieved from [Link]
- G. B. Hammond (2006).Fluorine-Containing Reagents. In Journal of Fluorine Chemistry. (General reference on F-substitution effects).
-
Master Organic Chemistry. The Diels-Alder Reaction: Kinetics and Substituent Effects. Retrieved from [Link]
-
WuXi Biology. Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from [Link]
Sources
Comparative Thermal Profiling: Fluorinated vs. Non-Fluorinated Anhydride Polymers
Executive Summary: The Fluorine Factor
In high-performance polymer chemistry, the incorporation of fluorinated anhydrides—most notably 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) —represents a strategic trade-off between processability and ultimate thermal resistance.
While standard aromatic anhydrides like PMDA (Pyromellitic dianhydride) or BPDA yield polyimides with exceptional thermal stability, they are often intractable and insoluble. Fluorinated counterparts introduce bulky
Key Takeaway: Fluorinated anhydride polymers generally exhibit superior solubility and dielectric performance with a manageable reduction in thermal decomposition limits compared to rigid-rod aromatic alternatives.
Mechanistic Basis of Thermal Behavior
To interpret TGA and DSC data correctly, one must understand the molecular architecture.
-
Steric Hindrance & Free Volume: The bulky trifluoromethyl (
) groups in 6FDA prevent efficient chain packing. This increases Fractional Free Volume (FFV) , which lowers the dielectric constant (desirable for microelectronics) but also enhances solubility. -
Chain Stiffness vs. Packing: While the C-F bond is thermally robust, the reduced packing density can lead to a slightly lower Glass Transition Temperature (
) compared to the tightly packed PMDA systems, though remains high (>250°C) due to backbone stiffness.
Visualizing the Structure-Property Relationship
Figure 1: Causal pathway linking fluorinated anhydride structure to measurable thermal properties.
Experimental Protocols (Self-Validating Systems)
Reliable data requires rigorous sample preparation. Anhydrides are hygroscopic; moisture hydrolysis creates polyamic acid defects that skew thermal data.
Sample Preparation Workflow
-
Pre-Conditioning: Dry monomers/polymers at 110°C under vacuum for 4 hours to remove adsorbed water.
-
Sample Mass: 5–10 mg (Crucial for resolution in TGA; prevents thermal lag in DSC).
-
Pan Selection:
-
TGA: Platinum or Alumina (high temp).
-
DSC: Hermetically sealed Aluminum (prevents sublimation/volatilization).
-
Thermogravimetric Analysis (TGA) Protocol
Objective: Determine thermal stability (
-
Purge Gas: Nitrogen (50 mL/min) for degradation onset; Air for oxidative stability.
-
Ramp 1 (Drying): Ramp to 150°C at 10°C/min, hold 10 min. Note: Weight loss here is moisture/solvent, not degradation.
-
Ramp 2 (Degradation): Ramp from 150°C to 800°C at 10°C/min.
-
Critical Metric: Record
(temperature at 5% weight loss).
Differential Scanning Calorimetry (DSC) Protocol
Objective: Identify
-
Cycle 1 (History Erase): Heat to 350°C (or below expected
) at 20°C/min. Purpose: Remove solvent history and relax physical aging. -
Cooling: Cool to 50°C at 10°C/min.
-
Cycle 2 (Measurement): Heat to 400°C at 10°C/min.
-
Analysis: Measure
from the inflection point of the second heating curve.
Figure 2: Validated thermal analysis workflow to eliminate moisture artifacts and thermal history.
Comparative Analysis: Fluorinated vs. Alternatives[1]
The following data compares a standard 6FDA-ODA (Fluorinated) polyimide against a PMDA-ODA (Standard Aromatic) polyimide.
Thermal Stability (TGA)
Fluorinated polymers show a distinct two-step degradation profile. The
| Feature | 6FDA-Based (Fluorinated) | PMDA-Based (Non-Fluorinated) |
| 5% Weight Loss ( | 510°C - 530°C | 550°C - 580°C |
| Char Yield (at 800°C) | 50 - 60% | > 65% |
| Degradation Profile | Two-stage (Side chain then backbone) | Single-stage (Backbone carbonization) |
| Moisture Uptake | Low (<1.0%) | High (2.0 - 3.0%) |
Analysis: PMDA offers higher ultimate thermal stability. However, 6FDA is stable enough for most solder reflow processes (>260°C) and offers significantly lower moisture uptake, which is critical for preventing "popcorning" in electronic packaging.
Glass Transition & Processing (DSC)
This is where the trade-off becomes advantageous for fluorinated systems.
| Feature | 6FDA-Based (Fluorinated) | PMDA-Based (Non-Fluorinated) |
| Glass Transition ( | 260°C - 320°C (Detectable) | > 360°C (Often undetectable) |
| Solubility | Soluble in THF, DMAc, NMP | Insoluble (Must process as PAA precursor) |
| Curing Kinetics | Slower (Steric hindrance of | Fast |
| Dielectric Constant | 2.8 - 3.1 (Low) | 3.4 - 3.6 (Standard) |
Analysis:
-
PMDA: Often does not show a clear
because it degrades before it softens. This makes it excellent for structural rigidity but poor for melt-processing. -
6FDA: The detectable
allows for potential thermoplastic processing. The lower dielectric constant is a direct result of the free volume introduced by the bulky fluorine groups.
Troubleshooting Common Artifacts
As a scientist, you must distinguish between material properties and experimental errors.
-
The "False" Tg: In DSC, a broad endotherm around 100-150°C is often water evaporation, not a transition. Solution: Rely only on the Second Heating cycle.
-
Incomplete Curing: Fluorinated anhydrides are sterically hindered. If the DSC shows a residual exotherm (post-curing) during the first scan, the material was not fully cured. Solution: Increase cure temperature, not just time.
-
Sublimation: Some anhydride monomers sublime before reacting. If TGA shows 100% weight loss at low temps (<250°C), you are measuring evaporation, not decomposition. Solution: Use sealed pans with pinholes for DSC.
References
-
NASA Langley Research Center. (2000). Soluble Polyimides from Unsymmetrical Diamine with Trifluoromethyl Pendent Group.[1] Macromolecules.[1][2][3] Link
-
MDPI Polymers. (2025). Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride.Link
-
ResearchGate. (2024). High Thermal and Low Dielectric Polyimides Based on Ether-Linked Xanthone-Based Diamines Having Bulky Trifluoromethyl Groups.[4] ACS Applied Polymer Materials. Link
-
University of Cincinnati. (2012). Gas separation performance of 6FDA-based polyimides with different chemical structures.Link
-
PerkinElmer. (2015). Thermal Analysis of Polymers: User Guides.Link
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-(4-Fluorophenyl)furan-2,5-dione
Part 1: Executive Safety Directive
Do not treat this compound as a generic organic solid. 3-(4-Fluorophenyl)furan-2,5-dione is a substituted maleic anhydride. While the fluorophenyl group adds lipophilicity, the furan-2,5-dione (anhydride) core is a highly reactive electrophile.
The Critical Risk: Sensitization (IgE-mediated). Unlike simple acids that burn immediately, anhydrides can silently haptenize body proteins. Inhalation of dust or prolonged skin contact can lead to irreversible respiratory sensitization (occupational asthma) and severe contact dermatitis.
Hazard Snapshot
| Hazard Class | Severity | Operational Implication |
| Acute Toxicity | High | Toxic if swallowed or in contact with skin. |
| Sensitization | Critical | Respiratory and skin sensitizer.[1][2] Zero-tolerance for dust inhalation.[3][4][5] |
| Reactivity | Moderate | Hydrolyzes in water to form corrosive acid; reacts violently with strong bases. |
| Eye/Skin | Severe | Causes serious eye damage and skin corrosion/irritation. |
Part 2: The "Why" – Mechanism of Action
Understanding the mechanism enforces compliance.
The danger lies in the acylation of nucleophilic residues (lysine, cysteine) on biological proteins.
-
Lipophilicity: The 4-fluorophenyl group facilitates transport across the stratum corneum (skin barrier).
-
Haptenization: Once inside, the anhydride ring opens and covalently binds to serum albumin or cell surface proteins.
-
Immune Response: The body recognizes this "modified self" protein as foreign, triggering an IgE-mediated immune response. Subsequent exposure—even to picogram quantities—can trigger anaphylaxis or severe asthma.
Part 3: Personal Protective Equipment (PPE) Stratification
Hand Protection (The "Double-Barrier" Rule)
Standard nitrile gloves are insufficient for prolonged handling of anhydrides in organic solvents. The solvent acts as a carrier, dragging the anhydride through the glove matrix.
-
Primary Layer (Inner): 4-mil Nitrile (Inspection layer).
-
Secondary Layer (Outer):
-
Dry Solid Handling: 5-8 mil Nitrile (Standard lab grade).
-
Solution Handling (DCM/THF):Laminate Film (Silver Shield/4H) or High-Grade Viton. Standard nitrile degrades rapidly in the solvents typically used with this compound.
-
Respiratory Protection
Engineering Controls First: All handling must occur inside a certified chemical fume hood.
-
Outside Hood: If weighing must occur outside (strongly discouraged), a P100 particulate respirator or PAPR is mandatory. N95 is insufficient for the potential acid hydrolysis vapors if moisture is present.
Eye & Body Protection[2][5][7][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited due to the risk of dust migration around the lens.
-
Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton if handling >1g, as cotton retains anhydride dust which hydrolyzes to acid against the skin via sweat.
Part 4: Visualization & Logic Flows
Diagram 1: PPE Selection Logic
This decision matrix dictates the required gear based on the state of matter and solvent presence.
Caption: PPE Decision Matrix based on physical state and solvent carrier risks.
Part 5: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing
Objective: Eliminate dust generation and static discharge.
-
Static Control: Anhydrides are often fluffy, electrostatic solids. Use an anti-static gun or ionizer bar inside the balance draft shield.
-
Weighing:
-
Preferred: Weigh inside the fume hood using a portable balance.
-
Alternative: If using a main balance room, weigh into a tared vial with a septum cap. Do not open the vial outside the hood.
-
-
Tooling: Use disposable plastic spatulas. Metal spatulas can scratch glass, and reusing them risks cross-contamination/hydrolysis.
Phase 2: Reaction Setup
-
Moisture Exclusion: Flame-dry all glassware. Water reacts with the anhydride to form 3-(4-fluorophenyl)maleic acid, altering stoichiometry.
-
Addition: Add the solid anhydride to the solvent, not vice-versa, to control the dissolution exotherm.
Phase 3: Quenching & Disposal
Never dispose of the active anhydride directly into waste drums. Reactivity with other waste stream components can cause pressure buildup.
-
Quench: Stir the reaction mixture (or waste residue) with an excess of 10% aqueous Sodium Carbonate (Na2CO3) .
-
Mechanism:[6] This hydrolyzes the anhydride to the dicarboxylate salt, which is water-soluble and non-volatile.
-
-
Verify: Check pH is >8 to ensure complete hydrolysis.
-
Disposal: Dispose of the aqueous layer in the aqueous waste stream. If organic solvents were used, separate layers and dispose of the organic phase as halogenated/non-halogenated waste.
Diagram 2: Emergency Spill Response
Logic for handling a spill outside of containment.
Caption: Emergency spill response workflow emphasizing dry collection followed by controlled hydrolysis.
Part 6: References & Authority
-
National Center for Biotechnology Information (PubChem). this compound (Compound). Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Anhydrides.[7][8] Retrieved from .
-
European Chemicals Agency (ECHA). Maleic Anhydride: Harmonised Classification and Labelling. (Proxy for structural class hazards). Retrieved from .
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Maleic Anhydride. (Detailed PPE and permeation data). Retrieved from .
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. Retrieved from .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
